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  • Product: 7-Methyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 19352-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core struc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted 3,4-dihydroquinolin-2(1H)-one, is a recognized privileged scaffold, forming the basis for a variety of pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, predicting pharmacokinetic behavior, and developing robust analytical methodologies. This technical guide provides a detailed examination of the key physicochemical parameters of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, offering both established data and predictive insights. Experimental protocols for the determination of these properties are also presented to facilitate further research and application.

Introduction: The Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] The partial saturation at the 3 and 4 positions distinguishes it from fully aromatic quinolines, resulting in reduced planarity and altered electronic properties.[2] The introduction of a methyl group at the 7-position, as in 7-Methyl-3,4-dihydroquinolin-2(1H)-one, imparts specific steric and electronic effects that can significantly influence the molecule's reactivity and biological interactions.[2]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential antihypertensive and anticancer properties.[1][3] For instance, the analogous 1-methyl-3,4-dihydroquinolin-2(1H)-one has been explored for its antioxidant activity, suggesting potential for its 7-methyl counterpart.[2] The physicochemical properties of these molecules, such as solubility, lipophilicity, and melting point, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy.

Core Physicochemical Properties

A thorough characterization of the physicochemical properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one is essential for its advancement in drug development pipelines. The following sections detail the known and predicted properties of this compound.

Molecular Structure and Identity

A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior.

Table 1: Molecular Identifiers for 7-Methyl-3,4-dihydroquinolin-2(1H)-one

IdentifierValueSource
IUPAC Name 7-methyl-3,4-dihydroquinolin-2(1H)-one[2]
CAS Number 19352-59-1[4]
Molecular Formula C10H11NO[2]
Molecular Weight 161.20 g/mol [2][5]
SMILES CC1=CC2=C(CCC(=O)N2)C=C1[2]
InChI InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12)[2]

Caption: Chemical structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Thermal Properties

The melting and boiling points are critical for material handling, formulation development, and assessing compound purity.

Table 2: Thermal Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and Related Analogs

Property7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted/Extrapolated)1-Methyl-3,4-dihydroquinolin-2(1H)-one (Analog)7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Analog)Source
Melting Point (°C) 160–170165–167233-239[2][6]
Boiling Point (°C) 320–335328Not available[2]

Insight: The predicted melting point range for the 7-methyl derivative is based on extrapolation from its 1-methyl analog.[2] The significantly higher melting point of the 7-hydroxy analog highlights the influence of intermolecular hydrogen bonding.

Solubility and Lipophilicity

Solubility and lipophilicity are fundamental properties that govern a drug's bioavailability and membrane permeability.

Table 3: Solubility and Lipophilicity of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and Related Analogs

Property7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)1-Methyl-3,4-dihydroquinolin-2(1H)-one (Analog)7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Analog)Source
Water Solubility Low to moderateLowSoluble in DMSO and Methanol[2][6]
LogP (Partition Coefficient) 1.5–2.01.2–1.81.2[2]

Expert Analysis: The methyl group at the 7-position is expected to increase the lipophilicity of the molecule compared to its unsubstituted or hydroxymethyl counterparts.[2] This enhanced lipophilicity, reflected in a higher predicted LogP value, can have significant implications for its ability to cross biological membranes.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure. While specific experimental spectra for 7-Methyl-3,4-dihydroquinolin-2(1H)-one are not widely published, data from analogous compounds can provide a basis for prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (DMSO-d₆):

  • Aromatic Protons: Signals expected in the range of δ 6.7-7.2 ppm.

  • -CH₂-CH₂- Protons: Triplets expected around δ 2.4 and 2.8 ppm.

  • -CH₃ Protons: A singlet expected around δ 2.3 ppm.

  • -NH- Proton: A broad singlet expected around δ 9.0-10.0 ppm.

Predicted ¹³C NMR (DMSO-d₆):

  • Carbonyl Carbon: Signal expected around δ 170 ppm.

  • Aromatic Carbons: Signals expected in the range of δ 110-140 ppm.

  • Aliphatic Carbons: Signals expected in the range of δ 25-35 ppm.

  • Methyl Carbon: Signal expected around δ 20 ppm.

These predictions are based on the analysis of similar 3,4-dihydroquinolin-2(1H)-one derivatives.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorptions (KBr, cm⁻¹):

  • N-H Stretch: A broad peak is expected in the range of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption is anticipated around 1650 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks are expected in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Absorptions are expected in the range of 1450-1600 cm⁻¹.

This predictive data is based on the known IR spectra of related quinolinone structures.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 161, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for this class of compounds would involve the loss of CO and subsequent rearrangements of the heterocyclic ring.

Synthesis and Reactivity

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives typically involves cyclization reactions.[2] For the introduction of a methyl group at the 7-position, methods such as the Friedländer synthesis or palladium-catalyzed cross-coupling reactions are commonly employed.[2]

G cluster_0 Synthetic Pathways 2-Aminobenzaldehyde derivative 2-Aminobenzaldehyde derivative Friedländer Synthesis Friedländer Synthesis 2-Aminobenzaldehyde derivative->Friedländer Synthesis Methyl-substituted cyclic ketone 7-Methyl-3,4-dihydroquinolin-2(1H)-one 7-Methyl-3,4-dihydroquinolin-2(1H)-one Friedländer Synthesis->7-Methyl-3,4-dihydroquinolin-2(1H)-one Aryl halide/triflate Aryl halide/triflate Palladium-Catalyzed Coupling Palladium-Catalyzed Coupling Aryl halide/triflate->Palladium-Catalyzed Coupling Methylboronic acid Palladium-Catalyzed Coupling->7-Methyl-3,4-dihydroquinolin-2(1H)-one

Caption: General synthetic strategies for 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

The reactivity of the 7-methyl group and the lactam functionality allows for further chemical modifications to generate a library of derivatives with potentially diverse biological activities.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, detailed experimental protocols are crucial. The following are standard methodologies for determining key physicochemical properties.

Determination of Melting Point

Principle: The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas Hoover or similar)

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Determination of LogP (Shake-Flask Method)

Principle: The partition coefficient (LogP) is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.

Materials:

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Allow the phases to separate completely.

  • Carefully collect both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

G Prepare stock solution in aqueous phase Prepare stock solution in aqueous phase Mix with equal volume of n-octanol Mix with equal volume of n-octanol Prepare stock solution in aqueous phase->Mix with equal volume of n-octanol Shake to equilibrate Shake to equilibrate Mix with equal volume of n-octanol->Shake to equilibrate Allow phases to separate Allow phases to separate Shake to equilibrate->Allow phases to separate Analyze concentration in each phase Analyze concentration in each phase Allow phases to separate->Analyze concentration in each phase Calculate LogP Calculate LogP Analyze concentration in each phase->Calculate LogP

Caption: Workflow for the determination of LogP via the shake-flask method.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. The presented data, both established and predictive, serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The inclusion of standardized experimental protocols aims to facilitate further investigation and ensure the generation of high-quality, reproducible data. A thorough understanding of these fundamental properties is indispensable for unlocking the full therapeutic potential of this promising class of compounds.

References

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem. (URL: )
  • cas 19352-59-1|| where to buy 7-Methyl-3,4-dihydroquinolin-2(1H) - Chemenu. (URL: )
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (URL: )
  • The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs - Benchchem. (URL: )
  • 1-Methyl-3,4-dihydroquinolin-2(1H)-one - PubChem. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 19352-59-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 19352-59-1), a heterocyclic compound of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 19352-59-1), a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its molecular structure, physicochemical properties, and potential synthetic pathways. While experimental data for this specific analog is limited in publicly accessible literature, this document synthesizes information from closely related analogs to provide a robust understanding of its chemical nature and potential applications. The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of various therapeutic agents, and this guide serves as a foundational resource for researchers exploring the potential of its 7-methyl derivative.[1]

Molecular Identity and Physicochemical Properties

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the 3,4-dihydroquinolin-2(1H)-one core, featuring a methyl group at the 7-position of the aromatic ring. This substitution is expected to influence its electronic properties and lipophilicity, which are critical parameters in drug design.

Molecular Structure and Weight

The fundamental structural and quantitative details of 7-Methyl-3,4-dihydroquinolin-2(1H)-one are summarized in the table below.

ParameterValueSource
CAS Number 19352-59-1N/A
Molecular Formula C₁₀H₁₁NO[2][3]
Molecular Weight 161.20 g/mol [2][3]
IUPAC Name 7-methyl-3,4-dihydro-1H-quinolin-2-one[2]

The structure consists of a bicyclic system with a partially hydrogenated quinoline scaffold. The saturation at positions 3 and 4 distinguishes it from the fully aromatic quinolines, resulting in reduced planarity.[2] The methyl group at position 7 introduces both steric and electronic effects that can modulate its interaction with biological targets.[2]

Figure 1. Chemical structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Data (Predicted and Analog-Based)

While specific experimental data for 7-Methyl-3,4-dihydroquinolin-2(1H)-one is scarce, the properties of its close analogs, such as the 1-methyl derivative, provide a basis for reasonable extrapolation.[2]

PropertyPredicted/Analog ValueExpected Range for 7-Methyl Derivative
Density 1.1–1.2 g/cm³ (analog)1.1–1.3 g/cm³
Boiling Point 328°C (analog)320–335°C
Melting Point 165–167°C (analog)160–170°C
LogP (Partition Coefficient) 1.2–1.8 (analog)1.5–2.0
Water Solubility Low (analog)Low to moderate

The presence of the methyl group at the 7-position is anticipated to increase the lipophilicity (LogP) of the molecule compared to its unsubstituted counterpart, which can have significant implications for its bioavailability and ability to cross cell membranes.[2]

Synthesis and Chemical Reactivity

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives is a well-established area of organic chemistry. For the introduction of a methyl group at the 7-position, several synthetic strategies can be envisioned.

Potential Synthetic Pathways

Two plausible methods for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one include the Friedländer condensation and palladium-catalyzed cross-coupling reactions.[2]

  • Friedländer Synthesis: This approach would involve the reaction of a 2-amino-4-methylbenzaldehyde or a related ketone with a suitable cyclic ketone under acidic conditions to construct the quinolinone ring system.[2]

  • Palladium-Catalyzed Cross-Coupling: A pre-formed 7-halo-3,4-dihydroquinolin-2(1H)-one could be subjected to a Suzuki-Miyaura cross-coupling reaction with a methylboronic acid derivative to introduce the methyl group at the 7-position.[2]

A generalized workflow for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives is depicted below.

workflow start Starting Materials (e.g., Substituted Anilines) step1 Acylation with 3-Chloropropionyl Chloride start->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 product 3,4-Dihydroquinolin-2(1H)-one Core Structure step2->product

Figure 2. Generalized synthetic workflow for the 3,4-dihydroquinolin-2(1H)-one core.

A patent for the synthesis of the related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone describes a method starting from resorcinol, which undergoes esterification and subsequent intramolecular Friedel-Crafts acylation, followed by ammonolysis.[4] A similar strategy could potentially be adapted for the synthesis of the 7-methyl analog.

Spectroscopic Characterization (Analog-Based)

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

  • Aliphatic Protons: Two triplets in the aliphatic region (δ 2.4-3.0 ppm) corresponding to the two methylene groups (-CH₂-CH₂-) in the dihydro part of the quinolinone ring.[5]

  • Amide Proton (N-H): A broad singlet in the downfield region (δ 9.0-10.0 ppm) corresponding to the amide proton.[5]

  • Methyl Protons: A singlet around δ 2.2-2.4 ppm corresponding to the methyl group at the 7-position.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 170 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (110-150 ppm).

  • Aliphatic Carbons: Two signals in the aliphatic region (20-40 ppm) for the two methylene carbons.

  • Methyl Carbon: A signal in the upfield region (around 20 ppm) for the methyl carbon.

Expected IR Spectral Features:

  • N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations in the 2850-3100 cm⁻¹ region.

  • C=C Stretches: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, indicating its ability to serve as a core for ligands that bind to a variety of biological targets.[1] Analogs of this core have demonstrated a wide range of biological activities, including anticancer and anticonvulsant effects.[1]

Anticancer Potential

Several novel 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[1] Some of these compounds have shown significant antiproliferative activity against glioblastoma cell lines.[1] The 7-methyl substitution on the quinolinone ring could modulate the binding affinity and selectivity for such kinase targets.

Neurological Applications

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent anticonvulsants.[1] Their mechanism of action is believed to involve positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

Other Therapeutic Areas

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold is further highlighted by studies on its derivatives. For example, peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated for their carbonic anhydrase inhibitory and antioxidant activities.[6]

Conclusion

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a promising, yet underexplored, derivative of a medicinally important heterocyclic scaffold. Based on the extensive research on its analogs, it holds potential for development in various therapeutic areas, particularly oncology and neurology. Further research is warranted to synthesize and characterize this compound thoroughly and to evaluate its biological activity in relevant assays. This technical guide provides a solid foundation for such future investigations by consolidating the available knowledge on its chemical nature and the therapeutic potential of its core structure.

References

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. Available at: [Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • 1-Methyl-3,4-dihydroquinolin-2(1H)-one. PubChem. Available at: [Link]

  • Electric Supplementary Information for the article entitled Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate. The Royal Society of Chemistry. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). Google Patents.
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. International Journal of PharmTech Research. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 7-methyl-3,4-dihydro-1H-quinolin-2-one: A Guide to Structural Elucidation

Introduction The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of substituents onto this core,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of substituents onto this core, such as a methyl group at the 7-position, significantly influences its physicochemical properties, including lipophilicity and metabolic stability, which can in turn modulate biological activity.[2] Accurate structural confirmation of these analogs is a critical step in the drug discovery and development pipeline.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[3] For a compound like 7-methyl-3,4-dihydro-1H-quinolin-2-one, either electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be effectively employed.

Predicted Fragmentation Pathway

Under ESI conditions in positive ion mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of 162. In an EI experiment, the molecular ion (M⁺˙) would appear at m/z 161. The subsequent fragmentation is dictated by the inherent stability of the quinolinone core and the aliphatic ring.

A primary and highly characteristic fragmentation event for this class of compounds is the loss of carbon monoxide (CO), a neutral loss of 28 Da, from the lactam moiety.[5] This leads to a stable fragment ion. Further fragmentation can occur through cleavage of the dihydro-ring system. The following diagram illustrates a plausible fragmentation pathway.

G cluster_main Predicted ESI-MS Fragmentation cluster_fragments Key Fragment Ions M [M+H]⁺ m/z = 162 F1 [M+H - CO]⁺ m/z = 134 M->F1 - CO (28 Da) F2 [M+H - C₂H₄]⁺ m/z = 134 M->F2 - C₂H₄ (28 Da) (Retro-Diels-Alder) F3 [M+H - CO - C₂H₅]⁺ m/z = 105 F1->F3 - C₂H₅ (29 Da)

Caption: Predicted ESI-MS fragmentation pathway for 7-methyl-3,4-dihydro-1H-quinolin-2-one.

Summary of Mass Spectrometry Data

The key ions expected in the mass spectrum are summarized below. This predictive data serves as a reference for identifying the compound and confirming its core structure.

Ion DescriptionPredicted m/z (ESI, [M+H]⁺)Predicted m/z (EI, M⁺˙)Fragmentation Notes
Protonated Molecule162.09-Base peak under soft ionization.
Molecular Ion-161.08Indicates the molecular weight.
Loss of CO134.09133.08Characteristic loss from the lactam ring.[5][6]
Loss of Ethylene134.09133.08Result of a Retro-Diels-Alder type cleavage.
Loss of CO and Ethyl105.07104.06Subsequent fragmentation of the m/z 134/133 ion.

NMR Spectroscopy: A Detailed Look at Molecular Connectivity

NMR spectroscopy provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural confirmation.[7][8] The chemical shifts are highly sensitive to the electronic effects of substituents and the overall molecular geometry.[9]

¹H NMR Spectrum: Proton Environments

The proton NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, methyl, and amide protons. The substitution pattern on the aromatic ring (protons at C5, C6, and C8) creates a specific splitting pattern that is key to confirming the "7-methyl" substitution.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling (J, Hz)IntegrationRationale
NH (H-1)~9.95br s-1HThe amide proton signal is often broad due to quadrupole broadening and exchange.[4]
ArH (H-5)~7.10d~8.01HOrtho-coupled to H-6.
ArH (H-6)~6.75d~8.01HOrtho-coupled to H-5. Shifted upfield by the amide group.
ArH (H-8)~6.85s-1HAppears as a singlet or narrow doublet due to negligible meta-coupling to H-6.
-CH₂ - (H-4)~2.85t~7.52HCoupled to the H-3 methylene protons. Located alpha to the aromatic ring.
-CH₂ - (H-3)~2.50t~7.52HCoupled to the H-4 methylene protons. Located alpha to the carbonyl group.
Ar-CH₃ ~2.30s-3HAromatic methyl group signal, appears as a sharp singlet.
¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O (C-2)~170.5The carbonyl carbon of the lactam is significantly deshielded.[10]
Ar-C (C-8a)~139.0Aromatic quaternary carbon adjacent to the nitrogen atom.
Ar-C (C-7)~137.5Aromatic quaternary carbon bearing the methyl group.
Ar-C (C-5)~128.0Aromatic methine carbon.
Ar-C (C-4a)~125.0Aromatic quaternary carbon at the ring junction.
Ar-C (C-6)~115.5Aromatic methine carbon ortho to the amide nitrogen.
Ar-C (H-8)~114.0Aromatic methine carbon ortho to the amide nitrogen.
-C H₂- (C-4)~31.0Aliphatic carbon adjacent to the aromatic ring.[4]
-C H₂- (C-3)~24.5Aliphatic carbon adjacent to the carbonyl group.[10]
Ar-C H₃~21.0Aromatic methyl carbon, shielded.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality MS and NMR data. Adherence to these steps ensures reproducibility and data integrity.

Overall Analytical Workflow

The logical flow for comprehensive structural analysis follows a set path from sample preparation to final data integration.

G cluster_workflow Structural Elucidation Workflow Sample Sample Preparation (Dissolution in Solvent) MS Mass Spectrometry (ESI or EI) Sample->MS MW & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity Data Data Analysis & Interpretation MS->Data NMR->Data Report Structural Confirmation Data->Report

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Protocol 1: Mass Spectrometry (LC-MS with ESI)
  • Objective: To determine the accurate molecular weight and fragmentation pattern of the analyte.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 7-methyl-3,4-dihydro-1H-quinolin-2-one in methanol. Dilute to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation (LC-MS):

    • Set the electrospray ionization (ESI) source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) via infusion of the sample solution.

  • Spectrum Acquisition:

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.

    • For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion (m/z 162) as the precursor.

    • Apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion scan.[3]

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the m/z values of the fragment ions in the MS/MS spectrum to elucidate the fragmentation pathways, comparing them to the predicted patterns.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the precise molecular structure and connectivity of the analyte.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the NMR tube into the spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a standard 30-45° pulse angle.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good spectrum, as ¹³C has a low natural abundance.

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS). Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if acquired.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful and definitive methodology for the structural characterization of 7-methyl-3,4-dihydro-1H-quinolin-2-one. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns, while ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and functional groups. The representative data and protocols outlined in this guide offer a robust framework for researchers in drug development, ensuring the confident identification and quality control of this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Vulcanchem. 7-Methyl-3,4-dihydroquinolin-2(1H)-one.
  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES.
  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SUBSTITUTED 3, 4-DIHYDRO-1H-QUINOLIN-2-ONE DERIVATIVES AS POTENTIAL ANTIDEPRESSANT, SEDATIVE AND ANTI-PARKINSON AGENTS.
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.
  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Publications. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts.
  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
  • Semantic Scholar. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H).
  • Benchchem. The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Analysis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the crystal structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Through a detailed exploration of its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction, this document elucidates the three-dimensional atomic arrangement, molecular conformation, and intermolecular interactions that govern its solid-state architecture. The methodologies presented herein are grounded in established crystallographic principles and offer field-proven insights into the experimental choices and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the structural characterization of organic molecules and drug development, providing both a theoretical framework and practical protocols.

Introduction

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, a core structure found in numerous biologically active compounds. The addition of a methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profiles.[1] A precise understanding of the three-dimensional structure of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[2]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[3][4][5] This technique provides unparalleled detail regarding bond lengths, bond angles, and the intricate network of intermolecular forces that dictate the crystal packing.[3][6] Such information is invaluable for understanding the solid-state properties of a compound, including polymorphism, solubility, and stability, all of which are critical considerations in drug development.

This guide will walk through the entire process of structural elucidation, from the synthesis and crystallization of the title compound to the collection, processing, and refinement of X-ray diffraction data. Furthermore, it will delve into the analysis of the resulting crystal structure, offering insights into its molecular geometry and the nature of the non-covalent interactions that stabilize the crystal lattice.

Experimental Methodology

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section outlines the key steps, from obtaining suitable single crystals to the final refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various established synthetic routes, often involving cyclization reactions.[1] One common approach is the Friedländer annulation or related condensation reactions. For the purpose of this guide, we will assume the compound has been synthesized and purified to a high degree.

Protocol for Crystallization:

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol describes a common method for obtaining single crystals from solution.

  • Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

  • Slow Evaporation:

    • Dissolve a small amount of purified 7-Methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent or solvent mixture at room temperature to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment.

    • Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

    • In a larger sealed container, place a small amount of a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).

    • Place the vial containing the compound's solution inside the larger container.

    • Over time, the vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis Synthesis Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed on the diffractometer for data collection.[2]

Instrumentation:

  • X-ray Source: A modern diffractometer typically employs a monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, generated from an X-ray tube.[3]

  • Goniometer: The goniometer allows for the precise orientation of the crystal in the X-ray beam.

  • Detector: A sensitive area detector, such as a CCD or CMOS detector, is used to record the diffraction pattern.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop) using an adhesive or cryoprotectant oil.

  • Temperature Control: Data is often collected at a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a more precise structure.[7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction intensities over a specified range of scattering angles (2θ). This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution:

The initial atomic positions are determined using direct methods, a powerful technique for solving the "phase problem" in crystallography.[7] This method uses statistical relationships between the intensities of the reflections to derive initial phase information, which allows for the calculation of an initial electron density map.

Structure Refinement:

The initial structural model is then refined using a least-squares minimization procedure.[8][9] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to achieve the best possible fit between the observed and calculated structure factors.[8][10] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The successful solution and refinement of the crystal structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one provide a wealth of information about its molecular and supramolecular features.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₁₁NO
Formula Weight161.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value and Value

(Note: The "Value" entries would be populated with the actual experimental data from a specific crystal structure determination.)

Molecular Structure and Conformation

The X-ray analysis reveals the precise three-dimensional arrangement of atoms in the 7-Methyl-3,4-dihydroquinolin-2(1H)-one molecule. The quinolinone core consists of a bicyclic system with a partially hydrogenated ring fused to a benzene ring.[1] The saturation at the 3 and 4 positions results in a non-planar conformation for the dihydro-pyridinone ring.[1] Analysis of the bond lengths and angles within the molecule can provide insights into the electronic distribution and potential strain. For instance, the C=O and C-N bond lengths in the lactam ring are of particular interest.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 7-Methyl-3,4-dihydroquinolin-2(1H)-one are arranged in a specific, repeating pattern, forming the crystal lattice. This packing is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor in the lactam moiety suggests the potential for hydrogen bonding. In many related structures, these groups participate in the formation of centrosymmetric dimers or extended chains, which are a dominant feature of the crystal packing.

π-π Stacking: The aromatic benzene ring of the quinolinone system can engage in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., face-to-face or offset) can be characterized by the interplanar distance and the slip angle.

Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···π interactions, also contribute to the overall stability of the crystal structure.

G M1 Molecule 1 M2 Molecule 2 M1->M2 Hydrogen Bond (N-H···O=C) M3 Molecule 3 M1->M3 π-π Stacking M4 Molecule 4 M1->M4 C-H···O Interaction

Hirshfeld Surface Analysis: To further quantify and visualize these intermolecular contacts, Hirshfeld surface analysis can be employed.[11][12] This technique maps the electron distribution of a molecule within the crystal, providing a graphical representation of the regions involved in different types of intermolecular interactions. The associated 2D fingerprint plots give a quantitative summary of the relative contributions of various contacts to the overall crystal packing.[12]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one using single-crystal X-ray diffraction. The detailed methodologies and protocols described herein serve as a practical framework for researchers in the field. The elucidation of the three-dimensional structure, including the precise molecular conformation and the intricate network of intermolecular interactions, offers fundamental insights that are crucial for understanding the solid-state properties of this compound and for guiding future efforts in drug design and development. The application of techniques like Hirshfeld surface analysis further enhances our understanding of the forces governing the crystal packing. The structural information presented in this guide provides an authoritative foundation for further computational and experimental studies on this important class of heterocyclic compounds.

References

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

  • Massachusetts Institute of Technology. Structure refinement: some background theory and practical strategies. Available from: [Link]

  • LibreTexts Chemistry. Structure refinement. Available from: [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. Available from: [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. Available from: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Recent developments in phasing and structure refinement for macromolecular crystallography. Available from: [Link]

  • University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Available from: [Link]

  • ACS Publications. New Tricks of the Trade for Crystal Structure Refinement. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Available from: [Link]

  • National Center for Biotechnology Information. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Available from: [Link]

  • Taylor & Francis Online. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Available from: [Link]

  • R Discovery. Efficient synthesis and X-ray structures of new α-quinolin-3-yl-α-aminonitriles and derivatives. Available from: [Link]

  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

  • Chinese Journal of Modern Applied Pharmacy. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • National Center for Biotechnology Information. 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

  • University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - Helda. Available from: [Link]

  • ResearchGate. 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Available from: [Link]

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Foundational

Solubility and LogP partition coefficient of 7-methyl-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Solubility and LogP Partition Coefficient of 7-methyl-3,4-dihydroquinolin-2(1H)-one Abstract The physicochemical properties of a drug candidate, specifically its aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and LogP Partition Coefficient of 7-methyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The physicochemical properties of a drug candidate, specifically its aqueous solubility and lipophilicity (LogP), are paramount to its pharmacokinetic and pharmacodynamic profile. These parameters govern absorption, distribution, metabolism, excretion, and toxicity (ADMET), and their early characterization is critical for successful drug development. This guide provides a comprehensive technical overview of the experimental and computational methodologies for determining the solubility and LogP of 7-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 19352-59-1). While direct experimental data for this specific molecule is limited in public literature, this document serves as a framework for its characterization. We delve into the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols, and discuss the interpretation of predictive computational data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this molecule or structurally similar compounds.

Introduction and Physicochemical Profile

7-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone scaffold, a heterocyclic structure found in numerous biologically active compounds. Understanding its fundamental properties is the first step in evaluating its potential as a therapeutic agent.

The molecule's structure, featuring a bicyclic system with a lactam moiety, a partially saturated ring, and a methyl-substituted aromatic ring, dictates its behavior in biological and chemical systems. The lactam group provides hydrogen bond donor and acceptor capabilities, which can contribute to aqueous solubility, while the aromatic ring and the C7-methyl group impart lipophilic character. The balance between these features determines the overall solubility and membrane permeability profile.

Table 1: Physicochemical Properties of 7-methyl-3,4-dihydroquinolin-2(1H)-one

PropertyValue / DescriptionSource
IUPAC Name 7-methyl-3,4-dihydro-1H-quinolin-2-one[1]
CAS Number 19352-59-1[2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1][2]
Structure alt text -
Predicted LogP 1.5 – 2.0[1]
Predicted Water Solubility Low to Moderate[1]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic fate. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is the more relevant descriptor[3]. Given the lactam structure of 7-methyl-3,4-dihydroquinolin-2(1H)-one, its pKa is expected to be very high (weakly acidic) or low (weakly basic), making LogP a reasonable descriptor of its intrinsic lipophilicity.

Computational Prediction of LogP

In silico models provide a rapid, cost-effective first approximation of LogP. These models utilize various algorithms, including those based on atomic contributions or structural fragments. While experimental data for the target compound is scarce, predictions based on its structure and comparisons to analogs suggest a LogP value in the range of 1.5 to 2.0[1]. The methyl group at the 7-position likely increases its lipophilicity compared to the unsubstituted parent compound or polar-substituted analogs like 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, which has a reported LogP of 1.2[1].

Table 2: Predicted and Analog-Based LogP Values

CompoundLogP ValueMethod / Source
7-methyl-3,4-dihydroquinolin-2(1H)-one 1.5 – 2.0 (Expected Range) Extrapolation from analogs[1]
1-methyl-3,4-dihydroquinolin-2(1H)-one1.2Computed by XLogP3[4]
7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one~1.2[1]
Experimental Determination of LogP

Experimental validation is essential for confirming computational predictions. The "shake-flask" method is the gold standard, while chromatographic methods offer higher throughput.

This method directly measures the partitioning of a compound between n-octanol and water at equilibrium[5].

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 7-methyl-3,4-dihydroquinolin-2(1H)-one in the n-octanol phase. The concentration should be chosen to ensure detectability in both phases.

  • Partitioning: Combine a known volume of the octanol stock solution with a known volume of the aqueous phase in a glass vial (e.g., a 1:1 or 10:1 ratio, depending on expected LogP).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-24 hours) to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Shake_Flask_LogP cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate Octanol with Water e1 Dissolve Compound in Octanol Phase p2 Saturate Water with Octanol e2 Combine Phases (Octanol + Aqueous) e1->e2 Add to e3 Equilibrate (Shake, 2-24h) e2->e3 e4 Separate Phases (Centrifuge) e3->e4 a1 Sample Aqueous Phase e4->a1 a2 Sample Octanol Phase e4->a2 a3 Quantify Concentration (HPLC-UV) a1->a3 a2->a3 a4 Calculate LogP a3->a4

Workflow for Shake-Flask LogP Determination.

This indirect method correlates a compound's retention time on a reverse-phase (RP) column with its lipophilicity[6][7]. It is faster and requires less material than the shake-flask method.

Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte. Record the retention time (tᵣ) for each standard at each mobile phase composition.

  • Sample Analysis: Inject the 7-methyl-3,4-dihydroquinolin-2(1H)-one sample and record its retention time under the same conditions.

  • Calculation: a. For each compound and mobile phase, calculate the retention factor, k: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time. b. Extrapolate the logarithm of the retention factor (log k) to 100% aqueous mobile phase (log kw) by plotting log k versus the percentage of organic modifier and performing a linear regression. c. Create a calibration curve by plotting the known LogP values of the standards against their calculated log kw values. d. Determine the LogP of 7-methyl-3,4-dihydroquinolin-2(1H)-one from its log kw using the calibration curve.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption. Poor solubility can lead to low bioavailability and is a major hurdle in drug formulation[8]. Solubility is governed by a trade-off between the energy required to break the compound's crystal lattice and the energy released upon its solvation[9]. It is critical to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement.

  • Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous medium. It is often used for high-throughput screening[10].

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive approach for measuring thermodynamic solubility[11][12].

Methodology:

  • Sample Preparation: Add an excess amount of solid 7-methyl-3,4-dihydroquinolin-2(1H)-one to a glass vial containing a known volume of the aqueous solvent (e.g., water, PBS pH 7.4). A visible amount of undissolved solid must be present.

  • Equilibration: Seal the vial and agitate it in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached[13].

  • Separation of Solid: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. a. Centrifugation: Centrifuge the sample at high speed to pellet the solid. b. Filtration: Carefully withdraw the supernatant and pass it through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates[13].

  • Quantification: a. Prepare a calibration curve using stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) diluted into the mobile phase. b. Analyze the filtered supernatant using a validated HPLC-UV method to determine its concentration[10].

  • Result: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Solubility_Workflow cluster_exp Solubility Measurement cluster_analysis Quantification e1 Add Excess Solid to Aqueous Buffer e2 Equilibrate at Constant T (Shake, 24-48h) e1->e2 e3 Centrifuge to Pellet Solid e2->e3 e4 Filter Supernatant (0.22 µm syringe filter) e3->e4 a2 Analyze Filtered Sample (HPLC-UV) e4->a2 a1 Prepare Calibration Curve (Known Concentrations) a3 Determine Concentration from Calibration Curve a2->a3

Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Outlook

7-methyl-3,4-dihydroquinolin-2(1H)-one possesses a physicochemical profile that warrants careful consideration in a drug development context. The predicted LogP of 1.5-2.0 suggests a favorable balance for membrane permeability, falling within the desirable range for many orally administered drugs[9][14]. However, its anticipated "low to moderate" aqueous solubility indicates that formulation strategies may be required to ensure adequate bioavailability.

Given the scarcity of public experimental data, the robust methodologies detailed in this guide are essential for any research program involving this compound. Accurate, internally generated data from shake-flask and HPLC-based experiments will provide the definitive values needed to build reliable structure-activity relationships (SAR) and to guide decisions in lead optimization, formulation, and preclinical development. The application of these protocols will replace prediction with certainty, a cornerstone of scientific integrity and successful drug discovery.

References

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  • Appretech Scientific Limited. 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • PubChem. (s)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1h)-one. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Link]

  • EPA. 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- Properties. [Link]

  • National Center for Biotechnology Information. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Hughes, L., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed Central. [Link]

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  • Pyka, A., et al. (2017). Theoretical log P values obtained by the use of computational methods. ResearchGate. [Link]

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Exploratory

Electronic and steric effects of the 7-methyl group on dihydroquinolinone derivatives

< চুপ>An In-depth Technical Guide on the Electronic and Steric Effects of the 7-Methyl Group on Dihydroquinolinone Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Dihydroquinolinone d...

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Author: BenchChem Technical Support Team. Date: March 2026

< চুপ>An In-depth Technical Guide on the Electronic and Steric Effects of the 7-Methyl Group on Dihydroquinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroquinolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] The strategic introduction of substituents onto the core scaffold allows for the fine-tuning of their physicochemical and biological properties. This technical guide provides a comprehensive analysis of the electronic and steric effects imparted by a 7-methyl group on the dihydroquinolinone framework. We will delve into the fundamental principles governing these effects, detail experimental methodologies for synthesis and characterization, and present a computational framework for their theoretical evaluation. This guide aims to equip researchers with the necessary knowledge to rationally design and develop novel dihydroquinolinone-based therapeutic agents.

PART 1: The Dual Influence of the 7-Methyl Group: Electronic and Steric Contributions

The introduction of a methyl group at the 7-position of the dihydroquinolinone scaffold instigates a cascade of subtle yet significant changes in the molecule's electronic landscape and spatial arrangement. These modifications, in turn, can profoundly impact its reactivity, conformational preferences, and interactions with biological targets.[3][4]

1.1. Electronic Effects: An Electron-Donating Push

The methyl group is a classic example of an electron-donating group (EDG) through two primary mechanisms:

  • Inductive Effect: The methyl group, being more electropositive than the sp²-hybridized carbon of the aromatic ring, pushes electron density towards the ring through the sigma bond. This localized increase in electron density can influence the reactivity of the aromatic system.[4]

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent empty or partially filled p-orbitals of the aromatic ring. This delocalization further enhances the electron density of the quinolinone core.

The increased electron density on the aromatic ring can have several consequences:

  • Enhanced Nucleophilicity: The ring becomes more susceptible to electrophilic aromatic substitution reactions.

  • Modulation of Acidity/Basicity: The pKa of the molecule can be altered, which is crucial for its behavior in physiological environments. For instance, increased electron density on the pyridine nitrogen in related heterocyclic systems can increase its basicity.[5]

  • Influence on Redox Properties: The electron-donating nature of the methyl group can make the molecule more susceptible to oxidation.

1.2. Steric Effects: A Matter of Size and Shape

The non-zero volume of the methyl group introduces steric hindrance, which can influence:

  • Molecular Conformation: The methyl group can restrict the rotation of adjacent bonds, favoring certain conformations over others. This conformational control can be critical for achieving a bioactive conformation necessary for binding to a biological target.[3]

  • Reaction Rates: Steric hindrance can impede the approach of reagents to nearby functional groups, thereby slowing down or even preventing certain reactions.[4]

  • Receptor Binding: The size and position of the methyl group can either facilitate or hinder the binding of the molecule to a receptor's active site. A well-placed methyl group can fit into a hydrophobic pocket, enhancing binding affinity, an effect often referred to as the "magic methyl" effect.[3][4] Conversely, a poorly positioned methyl group can clash with the receptor surface, reducing binding affinity.

PART 2: Synthesis and Spectroscopic Characterization: A Comparative Approach

To experimentally probe the effects of the 7-methyl group, a comparative study between the 7-methyl-dihydroquinolinone derivative and its unsubstituted counterpart is essential.

2.1. Synthetic Strategy

A common route for the synthesis of dihydroquinolinone derivatives involves the cyclization of appropriate precursors.[6][7][8] For the synthesis of 7-methyl-dihydroquinolinone, a plausible approach would be the Skraup synthesis starting from m-toluidine, which would yield a mixture of 5- and 7-methylquinoline.[9] Subsequent selective functionalization and reduction would lead to the desired 7-methyl-dihydroquinolinone.

2.1.1. Detailed Experimental Protocol: Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

  • Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis):

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and a mild oxidizing agent (e.g., m-nitrobenzenesulfonate).[9]

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, pour the mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the resulting mixture of 5- and 7-methylquinoline by column chromatography.

  • Step 2: Reduction to 7-Methyl-1,2,3,4-tetrahydroquinoline:

    • Dissolve the purified 7-methylquinoline in a suitable solvent (e.g., ethanol).

    • Add a reducing agent, such as sodium borohydride, in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product.

  • Step 3: Oxidation to 7-Methyl-3,4-dihydroquinolin-2(1H)-one:

    • Dissolve the 7-methyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent, such as chromium trioxide, at a controlled temperature.

    • After the reaction is complete, neutralize the mixture and extract the product.

    • Purify the final product by recrystallization or column chromatography.

2.2. Spectroscopic Analysis

A suite of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compounds.[10][11][12]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.[11][13]

  • ¹H NMR: The presence of the methyl group will be evident as a singlet in the aliphatic region (around 2.0-2.5 ppm).[9] The electronic effect of the methyl group will cause a slight upfield shift of the aromatic protons on the same ring compared to the unsubstituted analog.

  • ¹³C NMR: The methyl carbon will appear as a signal around 20-25 ppm. The aromatic carbons ortho and para to the methyl group will experience a slight upfield shift due to the electron-donating effect.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dihydroquinolinone and its 7-Methyl Derivative

Position Dihydroquinolinone (¹H) 7-Methyl-dihydroquinolinone (¹H) Dihydroquinolinone (¹³C) 7-Methyl-dihydroquinolinone (¹³C)
2--~170~170
3~2.6~2.6~30~30
4~2.9~2.9~39~39
4a--~128~128
5~7.2~7.1~127~126
6~6.9~6.8~122~121
7~7.1-~127~137
8~6.8~6.7~116~115
8a--~138~138
7-CH₃-~2.3-~21

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H stretch: A broad peak around 3200-3400 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.[10]

  • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compounds.[11] The 7-methyl derivative will have a molecular ion peak that is 14 mass units higher than the unsubstituted compound.

PART 3: Computational Chemistry: A Deeper Dive into Electronic and Steric Parameters

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool to quantify and visualize the electronic and steric effects of the 7-methyl group.[14][15]

3.1. Modeling Electronic Properties

DFT calculations can be used to generate various electronic property maps and descriptors.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. The ESP map of the 7-methyl derivative is expected to show a region of more negative potential (red) on the aromatic ring compared to the unsubstituted analog, visually confirming the electron-donating effect.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The electron-donating methyl group is expected to raise the energy of the HOMO, making the molecule a better electron donor.[16]

3.2. Quantifying Steric Effects

  • Conformational Analysis: By performing a potential energy surface scan, the rotational barrier around the bond connecting the aromatic ring and the dihydro- part of the molecule can be calculated. The presence of the methyl group may lead to a higher rotational barrier.

  • Molecular Volume and Surface Area: These parameters can be calculated to provide a quantitative measure of the steric bulk introduced by the methyl group.

3.2.1. Detailed Protocol: DFT Calculations

  • Geometry Optimization:

    • Build the 3D structures of both dihydroquinolinone and 7-methyl-dihydroquinolinone.

    • Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[17][18]

    • Confirm that the optimized structures correspond to energy minima by performing a frequency calculation.

  • Electronic Property Calculations:

    • From the optimized geometries, calculate the ESP maps and visualize the HOMO and LUMO.

    • Record the HOMO and LUMO energy levels.

  • Steric Parameter Calculations:

    • Perform a relaxed potential energy surface scan by rotating a key dihedral angle to assess conformational flexibility.

    • Calculate the molecular volume and surface area.

Table 2: Calculated Electronic and Steric Properties

Property Dihydroquinolinone 7-Methyl-dihydroquinolinone
HOMO Energy (eV)(Calculated Value)(Calculated Value - expected to be higher)
LUMO Energy (eV)(Calculated Value)(Calculated Value)
HOMO-LUMO Gap (eV)(Calculated Value)(Calculated Value - expected to be smaller)
Molecular Volume (ų)(Calculated Value)(Calculated Value - expected to be larger)
PART 4: Visualizing the Concepts

4.1. Diagram of Electronic Effects

electronic_effects cluster_methyl 7-Methyl Group cluster_ring Dihydroquinolinone Core CH3 CH₃ Ring Aromatic Ring CH3->Ring Inductive Effect (+I) (Electron Donating) CH3->Ring Hyperconjugation (Electron Delocalization)

Caption: Electronic effects of the 7-methyl group.

4.2. Experimental Workflow Diagram

experimental_workflow Start Starting Materials (m-toluidine, etc.) Synthesis Chemical Synthesis (Skraup, Reduction, Oxidation) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Data Structural & Purity Data Characterization->Data

Caption: Experimental workflow for synthesis and characterization.

4.3. Potential Biological Signaling Pathway

Dihydroquinolinone derivatives have been investigated as inhibitors of various kinases, such as those in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[19]

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Methyl-dihydroquinolinone Derivative Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The 7-methyl group, though a seemingly simple substituent, exerts a profound influence on the electronic and steric properties of the dihydroquinolinone scaffold. Its electron-donating nature enriches the aromatic ring with electron density, while its physical presence introduces steric constraints that can dictate molecular conformation. A thorough understanding of these effects, gained through a synergistic combination of synthetic chemistry, spectroscopic analysis, and computational modeling, is paramount for the rational design of novel dihydroquinolinone derivatives with enhanced biological activity and optimized pharmacokinetic profiles. This guide provides a foundational framework for researchers to explore the rich chemical space of substituted dihydroquinolinones and unlock their full therapeutic potential.

References
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  • Zvarych, V. I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]

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  • Al-Yasari, A., et al. (2025). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. [Link]

  • Al-Warhi, T. I., et al. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Journal of Molecular Structure, 1225, 129124. [Link]

  • de Fátima, Â., et al. (2023). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Protocol for Researchers

Introduction The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide array of biological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide array of biological activities, making them attractive targets for synthetic chemists. This application note provides a detailed, step-by-step protocol for the synthesis of a specific analog, 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a compound with potential applications in the development of novel therapeutics. The described synthesis is a robust and efficient two-step process commencing from readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to ensure successful synthesis and characterization.

The core structure of 7-methyl-3,4-dihydroquinolin-2(1H)-one features a bicyclic system with a partially hydrogenated quinoline framework.[1] The methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, and its interaction with biological targets.[1]

Overall Synthetic Strategy

The synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one is achieved through a two-step sequence:

  • Amidation: Acylation of p-toluidine with 3-chloropropionyl chloride to yield the intermediate, N-(4-methylphenyl)-3-chloropropanamide.

  • Intramolecular Friedel-Crafts Cyclization: Lewis acid-catalyzed intramolecular cyclization of the intermediate to afford the final product.

Synthesis_Workflow p_toluidine p-Toluidine intermediate N-(4-methylphenyl)-3- chloropropanamide p_toluidine->intermediate Acylation chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate final_product 7-Methyl-3,4-dihydroquinolin- 2(1H)-one intermediate->final_product Intramolecular Friedel-Crafts Cyclization lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->final_product

Caption: Overall workflow for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

Part 1: Synthesis of N-(4-methylphenyl)-3-chloropropanamide (Intermediate)

This initial step involves the formation of an amide bond between the aromatic amine, p-toluidine, and the acyl chloride, 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
p-Toluidine107.1510.7 g100
3-Chloropropionyl chloride126.9813.3 g (10.5 mL)105
Triethylamine101.1912.1 g (16.7 mL)120
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-toluidine (10.7 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in 200 mL of dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (13.3 g, 105 mmol) in 50 mL of DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-methylphenyl)-3-chloropropanamide as a white to off-white solid.

Part 2: Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (Final Product)

The second and final step is an intramolecular Friedel-Crafts cyclization of the previously synthesized intermediate. This reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which promotes the electrophilic aromatic substitution to form the dihydroquinolinone ring system.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
N-(4-methylphenyl)-3-chloropropanamide197.669.88 g50
Aluminum chloride (AlCl₃)133.3410.0 g75
Dichloromethane (DCM), anhydrous-150 mL-
Ice-water-200 mL-
2 M Hydrochloric acid-100 mL-
Ethyl acetate-200 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate---

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (10.0 g, 75 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Intermediate: Cool the suspension to 0 °C in an ice bath. Add a solution of N-(4-methylphenyl)-3-chloropropanamide (9.88 g, 50 mmol) in 50 mL of anhydrous DCM dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 200 mL of ice-water. Caution: The quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 50 mL of dichloromethane. Combine the organic layers and wash with 100 mL of 2 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure fractions are then combined and concentrated to give 7-Methyl-3,4-dihydroquinolin-2(1H)-one as a solid.

Characterization of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyExpected Value
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol [1]
AppearanceWhite to off-white solid
Melting Point160-170 °C (based on analogs)[1]
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~9.0-9.5 (s, 1H, N-H)

    • ~7.0-7.2 (m, 3H, Ar-H)

    • ~2.9 (t, J = 7.5 Hz, 2H, -CH₂-CO-)

    • ~2.6 (t, J = 7.5 Hz, 2H, Ar-CH₂-)

    • ~2.3 (s, 3H, Ar-CH₃)

    Rationale: The aromatic protons are expected in the downfield region.[4][5] The two methylene groups of the dihydro- portion will appear as triplets due to coupling with each other. The methyl group on the aromatic ring will be a singlet in the upfield region. The N-H proton will be a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~170 (C=O)

    • ~138 (Ar-C)

    • ~136 (Ar-C)

    • ~129 (Ar-CH)

    • ~127 (Ar-CH)

    • ~116 (Ar-CH)

    • ~31 (CH₂-CO)

    • ~25 (Ar-CH₂)

    • ~21 (Ar-CH₃)

    Rationale: The carbonyl carbon will be the most downfield signal.[6][7] The aromatic carbons will appear in the 110-140 ppm range. The aliphatic carbons (two CH₂ and one CH₃) will be in the upfield region.[6][7]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3200 (N-H stretch)

    • ~2950 (C-H stretch, aliphatic)

    • ~1680 (C=O stretch, amide)

    • ~1610, 1500 (C=C stretch, aromatic)

    Rationale: The N-H stretch will be a broad peak. The strong carbonyl absorption is characteristic of the amide group.[8][9]

  • Mass Spectrometry (MS):

    • m/z: 161 [M]⁺, consistent with the molecular weight of the compound.

Safety Precautions

  • 3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride (anhydrous): Reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The quenching step is highly exothermic and releases HCl gas; perform it slowly and with caution in a fume hood.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various fields, particularly in drug discovery and development. The provided rationale for each step and the predicted characterization data serve as a valuable resource for ensuring the successful outcome of the synthesis.

References

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (URL not available)
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones. Benchchem. (URL not available)
  • Table of Characteristic IR Absorptions. (URL not available)
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules. [Link]

  • AlCl3-Catalyzed Ring-Expansion Cascades of Bicyclic Cyclobutenamides Involving Highly Strained Cis,Trans-Cycloheptadienone Intermediates. ACS Publications. [Link]

  • AlCl3-catalyzed intramolecular oxidative cyclization of...
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • IR Absorption Table. (URL not available)
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides.
  • Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • Benzenesulfinamide, 4-methyl-N-(phenylmethylene)- [S-(E)] -. Organic Syntheses. [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one. Vulcanchem. (URL not available)

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Application

Palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Application Notes & Protocols Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives Abstract: The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Abstract: The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[3][4][5][6] This guide provides an in-depth technical protocol for the functionalization of halo-substituted 7-Methyl-3,4-dihydroquinolin-2(1H)-one via the Suzuki-Miyaura reaction. We will explore the mechanistic underpinnings of the catalytic cycle, offer a detailed, step-by-step experimental procedure, and present a comprehensive troubleshooting guide to empower researchers in drug discovery and development.

Mechanistic Insights: The Engine of C-C Bond Formation

The success of a Suzuki-Miyaura coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle. Understanding this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

  • Oxidative Addition: The cycle initiates with a catalytically active, 14- or 16-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond of the electrophile (e.g., a bromo-substituted 7-methyl-3,4-dihydroquinolin-2(1H)-one). This step transforms the palladium center from Pd(0) to a square-planar Pd(II) complex.[7][8] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl.[7] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) is often necessary to promote this step.[4][7]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the Pd(II) center. The role of the base is paramount here. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more reactive towards the palladium(II) intermediate.[9][10] The choice of base can therefore dramatically influence reaction rates and yields.[9]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond and the desired product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] Bulky ligands often accelerate this step.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂(X)] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex [Ar-Pd(II)L₂(Ar')] (Transmetalation Complex) oa_complex->tm_complex Transmetalation (+ Ar'-B(OH)₂ + Base) tm_complex->pd0 tm_complex->pd0 product Ar-Ar' (Coupled Product) tm_complex->product Reductive Elimination re_label Regenerates Catalyst ar_x Organohalide (Ar-X) ar_x->oa_complex boronic Organoboron (Ar'-B(OH)₂) boronic->tm_complex base Base base->tm_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol & Workflow

This protocol outlines a general procedure for the coupling of a bromo-substituted 7-methyl-3,4-dihydroquinolin-2(1H)-one with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[11][12][13]

General Experimental Workflow

A systematic approach is critical for reproducibility and success. The workflow emphasizes inert atmosphere techniques to prevent catalyst degradation and the use of anhydrous solvents for optimal conditions.[14]

Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Weigh solid reagents: - Halo-dihydroquinolinone - Boronic Acid - Catalyst & Ligand - Base setup_combine 3. Combine solids in reaction vessel prep_reagents->setup_combine prep_glass 2. Oven-dry all glassware prep_glass->setup_combine setup_purge 4. Seal and purge vessel with N₂ or Argon setup_combine->setup_purge setup_add_solvents 5. Add degassed solvent(s) and liquid reagents via syringe setup_purge->setup_add_solvents setup_heat 6. Heat to desired temperature and stir setup_add_solvents->setup_heat workup_cool 7. Cool to RT and quench reaction setup_heat->workup_cool workup_extract 8. Perform aqueous workup & organic extraction workup_cool->workup_extract workup_purify 9. Dry, concentrate, and purify (e.g., column chromatography) workup_extract->workup_purify analysis_char 10. Characterize product (NMR, MS, etc.) workup_purify->analysis_char

A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Materials and Reagents
ReagentGradeSupplier ExampleNotes
6-Bromo-7-methyl-3,4-dihydroquinolin-2(1H)-one>97%CommercialStarting electrophile.
Arylboronic Acid>98%CommercialNucleophilic partner (1.2 - 1.5 equivalents).
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialPalladium precatalyst (1-5 mol%).
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%CommercialBulky phosphine ligand (2-10 mol%).
Potassium Phosphate (K₃PO₄)Anhydrous, >98%CommercialBase (2.0 - 3.0 equivalents). Must be finely ground.
1,4-DioxaneAnhydrous, <50 ppm H₂OCommercialReaction solvent.
Deionized WaterN/AIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-7-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inerting the Vessel: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk tube to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization Parameters

The success of a challenging Suzuki-Miyaura coupling often relies on systematic optimization. The following table provides a logical framework for adjusting reaction parameters based on common experimental observations.

ParameterOptions & VariationsRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pre-catalysts like PdCl₂(dppf) can be more robust. Pd₂(dba)₃ is a common and effective source of Pd(0).[7]
Ligand Monodentate: PPh₃, P(t-Bu)₃Bidentate: dppf, XantphosBuchwald Ligands: XPhos, SPhosElectron-rich and bulky ligands (e.g., Buchwald-type) are essential for coupling challenging substrates like aryl chlorides or sterically hindered partners as they promote oxidative addition and reductive elimination.[4][7]
Base Strong: K₃PO₄, Cs₂CO₃Moderate: K₂CO₃Weak: KFThe base's primary role is to form the reactive boronate "ate" complex.[9] Stronger bases like K₃PO₄ are often effective for sterically hindered substrates or when protodeboronation is a concern.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFAprotic polar solvents are common. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[15]
Boron Reagent Boronic Acid, Pinacol Ester, MIDA EsterBoronic acids can be prone to decomposition via protodeboronation.[16] For sensitive substrates, more stable boronate esters (e.g., pinacol or MIDA esters) can significantly improve yields by slowly releasing the boronic acid under the reaction conditions.[17]
Temperature Room Temperature to >100 °CWhile some highly active catalyst systems work at room temperature, many couplings require heating to overcome activation barriers, particularly for the oxidative addition of less reactive halides.

Troubleshooting Common Issues

Even a well-established reaction can present challenges. This guide addresses common problems and provides systematic solutions.

ProblemPotential Cause(s)Suggested Solutions & Mitigations
Low or No Yield 1. Inactive catalyst.2. Insufficiently strong base.3. Inappropriate ligand for the substrate.4. Reaction temperature too low.1. Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Screen a panel of ligands, particularly bulky, electron-rich phosphines for challenging substrates.[4]4. Incrementally increase the reaction temperature.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Use of a Pd(II) precatalyst without complete reduction.1. Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be achieved by multiple vacuum/backfill cycles or by bubbling an inert gas through the solvent.[7]2. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) precatalyst.
Protodeboronation (Loss of Boronic Acid) 1. Boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).2. Excess water or overly harsh basic conditions.1. Use a more stable boronate ester, such as a pinacol or MIDA ester, which releases the boronic acid slowly.[17]2. Use a milder base (if tolerated by the coupling) and ensure solvents are anhydrous if water is not required as a co-solvent.[16]
Dehalogenation of Starting Material 1. Side reaction occurring after oxidative addition.2. Presence of hydride sources in the reaction mixture (e.g., from solvent degradation).1. This can be difficult to prevent entirely. Re-optimization of the ligand, base, and solvent system may be necessary. Sometimes a lower temperature can mitigate this side reaction.[7][16]
Formation of Palladium Black 1. Catalyst decomposition.2. Ligand is not effectively stabilizing the Pd(0) species.1. This indicates an issue with the catalytic cycle. Ensure the ligand-to-palladium ratio is appropriate (typically ≥ 2:1 for Pd(0)). Consider a more robust or sterically demanding ligand that can better stabilize the palladium nanoparticles.[18]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. CORE. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Chen, Y., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Daïch, A., et al. (2018). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Shi, P., et al. (2017). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. [Link]

  • Hu, J., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Csámpai, A., et al. (2013). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. [Link]

  • Darses, B., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. [Link]

  • Guler, O. O., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]

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Method

Application Notes and Protocols: 7-Methyl-3,4-dihydroquinolin-2(1H)-one as a Pivotal Intermediate in Pharmaceutical Synthesis

Introduction: The Versatility of the Dihydroquinolinone Scaffold The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous clinically s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability make it a cornerstone for the development of novel pharmaceuticals. The introduction of a methyl group at the 7-position, yielding 7-Methyl-3,4-dihydroquinolin-2(1H)-one, subtly modulates the molecule's electronic and steric characteristics.[2] This modification can influence its reactivity and biological interactions, offering a valuable platform for the design of new chemical entities with tailored pharmacological profiles.[2]

This technical guide provides an in-depth exploration of the applications of 7-Methyl-3,4-dihydroquinolin-2(1H)-one as an active pharmaceutical intermediate. We will delve into its synthesis, key chemical transformations, and its role in the development of central nervous system (CNS) agents, with a particular focus on antipsychotics.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[2]
Molecular Weight161.20 g/mol [2]
IUPAC Name7-methyl-3,4-dihydro-1H-quinolin-2-one[2]
Melting Point160-170 °C (estimated)[2]
LogP (Partition Coeff.)1.5-2.0 (estimated)[2]
Water SolubilityLow to moderate (estimated)[2]

The methyl group at the 7-position is expected to enhance the lipophilicity of the molecule compared to its unsubstituted counterpart, which can impact its bioavailability and ability to cross the blood-brain barrier.[2]

Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Protocol 1: Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of quinoline and quinolinone ring systems.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.[5][6]

Reaction Scheme:

reactant1 2-Amino-4-methylbenzaldehyde reaction Base (e.g., piperidine) Ethanol, Reflux reactant1->reaction + reactant2 Ethyl acetoacetate reactant2->reaction product 7-Methyl-3,4-dihydroquinolin-2(1H)-one reaction->product

Caption: Friedländer synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and absolute ethanol to achieve a 0.5 M concentration of the aldehyde.

  • Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Piperidine: A basic catalyst is used to promote the initial aldol-type condensation between the enolate of ethyl acetoacetate and the aldehyde.

  • Ethanol: Serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

  • Excess Ethyl Acetoacetate: Using a slight excess of the methylene-containing component helps to drive the reaction to completion.

Protocol 2: Palladium-Catalyzed Cross-Coupling

For the synthesis of derivatives or when introducing the methyl group at a later stage, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective.[2] This approach would typically involve the coupling of a halogenated 3,4-dihydroquinolin-2(1H)-one with a methylboronic acid derivative.

Reaction Scheme:

reactant1 7-Bromo-3,4-dihydroquinolin-2(1H)-one reaction Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactant1->reaction + reactant2 Methylboronic acid reactant2->reaction product 7-Methyl-3,4-dihydroquinolin-2(1H)-one reaction->product

Caption: Suzuki-Miyaura coupling for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq), methylboronic acid (1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent its degradation.

Applications in the Synthesis of Antipsychotic Agents

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a key structural motif found in several atypical antipsychotic drugs. Its derivatives, particularly the 7-hydroxy analog, are pivotal intermediates in the synthesis of blockbuster drugs like aripiprazole and brexpiprazole.[7][8][9] These drugs exhibit a unique pharmacological profile as dopamine D2 and serotonin 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists.[7]

Application Example 1: Synthesis of Aripiprazole Analogues

Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[10] Its synthesis involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable linker, followed by coupling with 1-(2,3-dichlorophenyl)piperazine.[2][11] 7-Methyl-3,4-dihydroquinolin-2(1H)-one can serve as a starting point for the synthesis of novel aripiprazole analogues by first functionalizing the methyl group (e.g., through benzylic bromination) or by utilizing it as a scaffold for further derivatization.

Synthetic Workflow for Aripiprazole Synthesis (Illustrative):

start 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate1 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one start->intermediate1 Alkylation with 1,4-dibromobutane product Aripiprazole intermediate1->product Coupling intermediate2 1-(2,3-Dichlorophenyl)piperazine intermediate2->product

Caption: Key steps in the synthesis of Aripiprazole.

Protocol: Alkylation of the Quinolinone Core

This protocol is adapted from the synthesis of aripiprazole and is applicable for the alkylation of the hydroxyl group in the analogous 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • Reaction Setup: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).[10]

  • Reagent Addition: Add 1,4-dibromobutane (3.0 eq) to the mixture.[10]

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.[10]

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Application Example 2: Synthesis of Brexpiprazole Analogues

Brexpiprazole is another important antipsychotic agent with a similar mechanism of action to aripiprazole.[7] Its synthesis also relies on the 7-hydroxyquinolin-2(1H)-one core, which is first alkylated and then coupled with 1-(benzo[b]thiophen-4-yl)piperazine.[12] The 7-methyl analogue could be explored for the synthesis of novel brexpiprazole derivatives with potentially altered pharmacokinetic or pharmacodynamic properties.

Synthetic Workflow for Brexpiprazole Synthesis (Illustrative):

start 7-Hydroxyquinolin-2(1H)-one intermediate1 7-(4-Chlorobutoxy)quinolin-2(1H)-one start->intermediate1 Alkylation with 1-bromo-4-chlorobutane product Brexpiprazole intermediate1->product Coupling intermediate2 1-(Benzo[b]thiophen-4-yl)piperazine intermediate2->product

Caption: Key steps in the synthesis of Brexpiprazole.

Potential Applications in Other Therapeutic Areas

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold extends beyond antipsychotic agents. Derivatives of this core structure have shown promise in various other therapeutic areas.

  • Selective Androgen Receptor Modulators (SARMs): Certain quinolinone derivatives have been investigated as nonsteroidal SARMs, which have potential applications in the treatment of osteoporosis and muscle wasting.[9][13] The 7-methyl-3,4-dihydroquinolin-2(1H)-one scaffold could be a valuable starting point for the design of novel SARMs with improved tissue selectivity and pharmacokinetic profiles.

  • Anticonvulsants: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing potent effects in preclinical models.[14] These compounds are thought to exert their effects through modulation of the GABAA receptor.[14]

  • Anticoagulants: The structural similarity of the dihydroquinolinone core to that of cilostazol, a phosphodiesterase III inhibitor used for the treatment of intermittent claudication, suggests that derivatives of 7-methyl-3,4-dihydroquinolin-2(1H)-one could be explored for their antiplatelet and antithrombotic activities.[15]

Conclusion

7-Methyl-3,4-dihydroquinolin-2(1H)-one is a valuable and versatile active pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its core structure provide a robust platform for the development of a wide range of therapeutic agents. The established importance of the closely related 7-hydroxy analog in the synthesis of major antipsychotic drugs highlights the potential of the 7-methyl derivative for the creation of next-generation CNS agents and other novel therapeutics. The protocols and applications detailed in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.

References

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem. (n.d.).
  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Pharmaffiliates. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Patsnap Eureka. [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H) - Google Patents. (n.d.).
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018, February 28). ResearchGate. [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
  • Reddy, G. P., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1536-1545. [Link]

  • CN104844585B - Method for preparing brexpiprazole - Google Patents. (n.d.).
  • CN104844585A - Preparation method of brexpiprazole - Google Patents. (n.d.).
  • Higuchi, R. I., et al. (2007). Novel series of potent, nonsteroidal, selective androgen receptor modulators based on 7H-[2][16] oxazino[3,2-g]quinolin-7-ones. Journal of medicinal chemistry, 50(11), 2486-2496. [Link]

  • Narayanan, R., et al. (2018). Selective androgen receptor modulators in preclinical and clinical development. Pharmaceuticals, 11(1), 2. [Link]

  • Friedlander Synthesis. (n.d.). Retrieved March 18, 2026, from [Link]

  • Krishna, J., Reddy, A. G. K., & Satyanarayana, G. (2013). A Domino Palladium Catalysis: Synthesis of 7-Methyl-5H-dibenzo[a,c][11] annulen-5-ones. Synlett, 24(08), 973-976. [Link]

  • Mohler, M. L., et al. (2018). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Narayanan, R., et al. (2008). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Journal of Frailty & Aging, 2(3), 121-131. [Link]

  • Solomon, Z. J., et al. (2022). Selective Androgen Receptor Modulators (SARMs). Iris Publishers. [Link]

  • Li, Y., et al. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic chemistry, 103, 104182. [Link]

  • Li, W., et al. (2018). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic letters, 20(1), 133-136. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. [Link]

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • Wang, G. W., et al. (2010). Palladium-Catalyzed Intramolecular Amidation of C(sp2)−H Bonds: Synthesis of 4-Aryl-2-quinolinones. The Journal of Organic Chemistry, 75(11), 3919-3922. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3234. [Link]

  • US20130131021A1 - Analogues of cilostazol - Google Patents. (n.d.).
  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • Mechanisms of molecular-oxygen-mediated selective hydroxyalkylation and alkylation of quinoxalin-2(1H)-ones with alkylboronic acid: a DFT investigation. (2023). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (2013). ResearchGate. [Link]

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Application

The Lynchpin of Modern Antipsychotics: A Guide to 7-Methyl-3,4-dihydroquinolin-2(1H)-one in Drug Development

Introduction: The Quinolinone Core and the Dawn of Third-Generation Antipsychotics The quest for safer and more effective treatments for schizophrenia and other psychotic disorders has led to a paradigm shift in drug des...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Core and the Dawn of Third-Generation Antipsychotics

The quest for safer and more effective treatments for schizophrenia and other psychotic disorders has led to a paradigm shift in drug design, moving beyond simple dopamine D2 receptor antagonism. At the heart of this evolution lies the 7-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, a privileged structure that forms the cornerstone of third-generation atypical antipsychotics such as aripiprazole and brexpiprazole.[1] These agents exhibit a unique pharmacological profile, acting as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2A receptors.[2][3][4] This "dopamine-serotonin system stabilizer" mechanism is thought to contribute to their efficacy in treating a broad range of psychotic symptoms while mitigating the extrapyramidal side effects and hyperprolactinemia associated with earlier antipsychotics.[4][5]

The 7-methyl substitution on the quinolinone ring is not a trivial modification. It influences the molecule's electronic properties and lipophilicity, which can impact its binding affinity, selectivity for various receptors, and pharmacokinetic properties such as bioavailability and membrane permeability.[6] This guide provides a comprehensive overview of the role of 7-methyl-3,4-dihydroquinolin-2(1H)-one in antipsychotic drug development, offering detailed protocols for its synthesis and the pharmacological evaluation of its derivatives.

Pharmacological Rationale: A Multi-Target Approach to Psychosis

The therapeutic efficacy of antipsychotics based on the 7-methyl-3,4-dihydroquinolin-2(1H)-one scaffold stems from their nuanced interactions with multiple neurotransmitter systems.

Dopamine D2 Receptor Partial Agonism: In conditions of excessive dopamine, such as in the mesolimbic pathway in schizophrenia, these compounds act as functional antagonists, reducing dopaminergic neurotransmission. Conversely, in brain regions with low dopamine levels, like the prefrontal cortex, they exhibit agonistic activity, enhancing dopaminergic function. This stabilizing effect is crucial for addressing both the positive and negative/cognitive symptoms of schizophrenia.[4]

Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus reduces the firing of serotonin neurons, which can indirectly increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. Postsynaptic 5-HT1A receptor stimulation is also associated with anxiolytic and antidepressant effects.[2][3]

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to reduce the risk of extrapyramidal symptoms by preventing the inhibition of dopamine release in the nigrostriatal pathway. It may also contribute to the improvement of negative symptoms and cognitive deficits.[4][5]

Signaling Pathway Overview

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 7-MQ_Derivative 7-Methyl-quinolinone Derivative D2_auto D2 Autoreceptor 7-MQ_Derivative->D2_auto Partial Agonist 5HT1A_auto 5-HT1A Autoreceptor 7-MQ_Derivative->5HT1A_auto Partial Agonist D2_post D2 Receptor 7-MQ_Derivative->D2_post Partial Agonist 5HT1A_post 5-HT1A Receptor 7-MQ_Derivative->5HT1A_post Partial Agonist 5HT2A_post 5-HT2A Receptor 7-MQ_Derivative->5HT2A_post Antagonist Dopamine_Release Dopamine Release D2_auto->Dopamine_Release Inhibits Serotonin_Release Serotonin Release 5HT1A_auto->Serotonin_Release Inhibits Therapeutic_Effect_Positive Amelioration of Positive Symptoms D2_post->Therapeutic_Effect_Positive Modulates Therapeutic_Effect_Negative_Cognitive Improvement of Negative/Cognitive Symptoms 5HT1A_post->Therapeutic_Effect_Negative_Cognitive Modulates EPS_Reduction Reduced Risk of Extrapyramidal Symptoms (EPS) 5HT2A_post->EPS_Reduction Contributes to Dopamine_Release->D2_post Serotonin_Release->5HT1A_post Serotonin_Release->5HT2A_post Synthesis_Workflow cluster_friedlander Protocol 1: Friedländer Synthesis cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling A1 2-Amino-4-methylbenzaldehyde + Cyclohexanone A2 Acid or Base Catalysis (e.g., PTSA or KOH) A1->A2 A3 Reflux A2->A3 A4 Work-up & Purification A3->A4 Product 7-Methyl-3,4-dihydroquinolin-2(1H)-one A4->Product B1 7-Bromo-3,4-dihydroquinolin-2(1H)-one + Methylboronic acid B2 Palladium Catalyst & Base (e.g., Pd(PPh3)4 & K2CO3) B1->B2 B3 Heating B2->B3 B4 Work-up & Purification B3->B4 B4->Product

Sources

Method

Chromatographic Separation Techniques for 7-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Scientific Context & Analytical Challenges The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for atypical antipsychotics...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenges

The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for atypical antipsychotics (e.g., aripiprazole)[1], antiplatelet agents (e.g., cilostazol)[2], and emerging therapeutics, including VEGFR2 inhibitors for glioblastoma[3] and selective nNOS inhibitors[4].

During the synthesis of these active pharmaceutical ingredients (APIs), intermediates such as 7-methyl-3,4-dihydroquinolin-2(1H)-one and its positional or functional analogs (e.g., 7-hydroxy, 7-butoxy) must be rigorously monitored. The primary analytical challenge lies in resolving the target partially saturated dihydroquinolinones from their fully aromatic oxidized degradants (quinolin-2(1H)-ones) and unreacted precursors. Because these molecules share nearly identical molecular weights and core structures, standard reversed-phase chromatography often yields co-elution.

As a Senior Application Scientist, I have designed the following self-validating chromatographic protocols. These methods move beyond generic C18 applications, leveraging specific stationary phase chemistries and mobile phase thermodynamics to achieve baseline resolution.

Physicochemical Rationale & Method Design

To develop a robust separation method, we must first analyze the causality between the analyte's physicochemical properties and the chromatographic environment.

  • Stationary Phase Causality ( π−π Selectivity): The saturation at positions 3 and 4 of the 7-methyl-3,4-dihydroquinolin-2(1H)-one ring reduces its planarity[5]. In contrast, its primary oxidative impurity, 7-methylquinolin-2(1H)-one, is fully aromatic and flat. A standard C18 column relies solely on hydrophobic partitioning, which struggles to differentiate these subtle geometric differences. By selecting a Phenyl-Hexyl stationary phase , we introduce π−π electron interactions. The fully aromatic impurity strongly π -stacks with the phenyl phase, significantly increasing its retention time and driving baseline resolution from the partially saturated target[3].

  • Mobile Phase Causality (pH Control): The lactam moiety (NH-C=O) is neutral under standard conditions. However, synthetic mixtures often contain residual basic amines from upstream Friedländer condensations[5]. Utilizing a pH 3.0 ammonium formate buffer ensures that all residual basic impurities are fully protonated (eluting in the void volume or early gradient), while the target lactam remains strictly neutral, maintaining sharp, symmetrical peaks.

  • Detector Causality: The conjugated system of the dihydroquinolinone ring exhibits a strong, reliable UV absorption maximum. Peak detection is optimally performed at 254 nm [6], which provides maximum signal-to-noise ratio for both the target and its alkylated derivatives, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[7].

UPLC_Workflow Step1 1. Sample Profiling Assess LogP & pKa of Quinolinone Derivatives Step2 2. Column Selection Deploy Phenyl-Hexyl for π-π Selectivity Step1->Step2 Step3 3. Mobile Phase Optimization pH 3.0 Buffer to Suppress Amine Ionization Step2->Step3 Step4 4. Gradient & Detection 15-95% MeCN Ramp; UV Detection at 254 nm Step3->Step4 Step5 5. Method Validation Verify Resolution (Rs > 2.0) & Peak Symmetry Step4->Step5

Fig 1. UPLC method development workflow for 3,4-dihydroquinolin-2(1H)-one derivatives.

Data Presentation

Table 1: Physicochemical & Chromatographic Profiling

Data synthesized to guide gradient design and elution order expectations.

Analyte / DerivativeEst. LogPStructural FeatureExpected Elution OrderPrimary Retention Driver
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 1.2Polar phenol group1 (Early)Weak hydrophobic
7-Methyl-3,4-dihydroquinolin-2(1H)-one 1.8Lipophilic methyl group2 (Mid)Moderate hydrophobic
7-Methylquinolin-2(1H)-one (Impurity)1.9Fully aromatic3 (Late-Mid)Strong π−π stacking
7-(4-Bromobutoxy)-... (Aripiprazole Int.)3.5Long alkyl chain4 (Late)Strong hydrophobic
Table 2: Optimized UPLC Gradient Program

Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Time (min)% Mobile Phase A (10mM Amm. Formate, pH 3.0)% Mobile Phase B (Acetonitrile)Curve
0.08515Initial
1.08515Isocratic hold (focuses polar impurities)
8.04060Linear ramp (elutes 7-methyl target)
12.0595Linear ramp (elutes lipophilic alkylated derivatives)
14.0595Wash
14.18515Re-equilibration

Experimental Protocols

Protocol A: High-Resolution UPLC Impurity Profiling

This protocol is designed for the quantitative purity analysis of 7-methyl-3,4-dihydroquinolin-2(1H)-one batches.

Step 1: Mobile Phase Preparation

  • Buffer (Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.00 ± 0.05. Filter through a 0.2 µm PTFE membrane.

  • Organic (Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Self-Validating Standard)

  • Prepare a Resolution Standard containing 0.1 mg/mL each of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 7-methyl-3,4-dihydroquinolin-2(1H)-one, and 7-methylquinolin-2(1H)-one in 80:20 Water:Acetonitrile.

  • Causality note: Using a highly aqueous diluent prevents "solvent breakthrough" or peak splitting at the column head, which occurs if the injection solvent is stronger than the initial mobile phase conditions.

Step 3: Chromatographic Execution

  • Install a Waters CSH Phenyl-Hexyl column (1.7 µm, 2.1 x 100 mm).

  • Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Execute the gradient defined in Table 2 with UV detection at 254 nm[6].

Step 4: System Suitability & Validation Check This step makes the protocol self-validating.

  • Criterion 1: The resolution ( Rs​ ) between 7-methyl-3,4-dihydroquinolin-2(1H)-one and the aromatic 7-methylquinolin-2(1H)-one must be ≥2.0 . If Rs​<2.0 , decrease the column temperature to 35°C to enhance π−π interaction residency time.

  • Criterion 2: The USP tailing factor for the target peak must be ≤1.2 . If tailing occurs, verify the pH of Mobile Phase A; a pH drift above 4.0 can cause secondary interactions with un-endcapped silanols.

Separation_Mechanism Phase Phenyl-Hexyl Stationary Phase Anal1 7-Hydroxy Derivative (Polar, LogP ~1.2) Phase->Anal1 Weak Hydrophobic Anal2 7-Methyl Derivative (Lipophilic, LogP ~1.8) Phase->Anal2 Moderate Hydrophobic Anal3 Aromatic Quinolinone (Planar, High Affinity) Phase->Anal3 Strong π-π Stacking

Fig 2. Retention mechanisms of quinolinone derivatives on a Phenyl-Hexyl phase.

Protocol B: Preparative LC Scale-Up for Intermediate Isolation

When scaling up to isolate 7-methyl-3,4-dihydroquinolin-2(1H)-one from crude synthetic mixtures, maintaining the selectivity achieved in Protocol A is paramount.

  • Column Scaling: Transition to a Preparative Phenyl-Hexyl column (5 µm, 21.2 x 250 mm). The identical bonded phase chemistry ensures the elution order remains constant.

  • Flow Rate Adjustment: Scale the flow rate geometrically using the formula: Fprep​=Fanalytical​×(dprep2​/danalytical2​) . This translates to approximately 40 mL/min.

  • Injection Strategy: Dissolve the crude reaction mixture in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. To prevent band broadening upon injection, utilize an at-column dilution technique or inject slowly into a highly aqueous initial mobile phase (95% A).

  • Fraction Collection: Trigger fraction collection via UV threshold at 254 nm. Immediately neutralize fractions if downstream solvent evaporation is performed under heat, as prolonged exposure to pH 3.0 can induce minor hydrolysis of the lactam ring over time.

Troubleshooting & Field-Proven Insights

  • Baseline Drift during Gradient: Because ammonium formate is utilized, a slight baseline drift at 254 nm may occur as the acetonitrile concentration increases. To mitigate this, ensure Mobile Phase B contains 10% of the Phase A buffer (e.g., 90:10 MeCN:Buffer) to maintain a constant ionic strength and UV absorbance background across the gradient.

  • Loss of Resolution Over Time: The π−π selectivity of Phenyl-Hexyl columns is highly sensitive to fouling by highly lipophilic reaction byproducts (e.g., poly-alkylated tars). If Rs​ drops below 1.5, flush the column with 100% Isopropanol for 20 column volumes at 0.2 mL/min to strip strongly bound hydrophobic contaminants.

References

  • AdipoGen Life Sciences. 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | CAS 129722-34-5. Available at: ]">https://adipogen.com[7]

  • Silverman, R. B., et al. nNOS Inhibitors from Quinoline Derivatives. ACS / Scribd. Available at: ]">https://www.scribd.com[4]

  • Jůza, R., et al. Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301. ResearchGate. Available at: ]">https://www.researchgate.net[1]

  • Otsuka Pharmaceutical Co., Ltd. Highly pure cilostazol and an improved process for obtaining same (US20050222202A1). Google Patents. Available at: 2]

  • Vulcanchem. 7-Methyl-3,4-dihydroquinolin-2(1H)-one. Available at: ]">https://vulcanchem.com[5]

  • Otsuka Pharmaceutical Co., Ltd. Preparation of Stock Solutions and Standard Solutions for Quantitative Analyses (US20050222202A1). Google Patents. Available at: 6]

  • El-Damasy, A. K., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. ResearchGate. Available at: ]">https://www.researchgate.net[3]

Sources

Application

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Significance and Synthetic Challenge The 3,4-dihydroquinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthetic Challenge

The 3,4-dihydroquinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 7-methyl substituted analog, 7-methyl-3,4-dihydroquinolin-2(1H)-one, is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation from readily available starting materials is of significant interest to researchers in drug discovery and development. This application note details a robust and logical two-step synthetic pathway for the preparation of 7-methyl-3,4-dihydroquinolin-2(1H)-one from 2-amino-5-methylbenzaldehyde, designed for reproducibility and scalability in a research setting.

The direct intramolecular cyclization of 2-amino-5-methylbenzaldehyde with a two-carbon source is not a standard named reaction. Therefore, a more strategic approach is warranted. The protocol outlined herein employs a classical Knoevenagel-Doebner condensation followed by a reductive cyclization . This modular approach allows for clear checkpoints and purification of intermediates, enhancing the overall success of the synthesis.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two distinct stages:

  • Knoevenagel-Doebner Condensation: The initial step involves the condensation of 2-amino-5-methylbenzaldehyde with malonic acid. This reaction, catalyzed by pyridine and a small amount of piperidine, forms the α,β-unsaturated carboxylic acid intermediate, (E)-3-(2-amino-5-methylphenyl)acrylic acid. The Doebner modification of the Knoevenagel condensation is particularly well-suited for this transformation, as it utilizes a carboxylic acid as the active methylene component and is known to proceed with decarboxylation when applicable, although in this case, the desired product is the acrylic acid itself.[1][2][3]

  • Reductive Cyclization: The intermediate, (E)-3-(2-amino-5-methylphenyl)acrylic acid, is then subjected to a reductive cyclization. This transformation achieves two crucial changes: the reduction of the carbon-carbon double bond and the intramolecular amidation to form the lactam ring. This can be efficiently achieved through catalytic hydrogenation, which reduces the double bond to yield 3-(2-amino-5-methylphenyl)propanoic acid. This saturated amino acid intermediate readily undergoes intramolecular cyclization upon heating to form the desired 7-methyl-3,4-dihydroquinolin-2(1H)-one.

Visualizing the Workflow

Synthesis_Workflow Start 2-Amino-5-methylbenzaldehyde Intermediate (E)-3-(2-Amino-5-methylphenyl)acrylic acid Start->Intermediate Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine, Piperidine, Heat) Final_Product 7-Methyl-3,4-dihydroquinolin-2(1H)-one Intermediate->Final_Product Reductive Cyclization (H₂, Pd/C, Heat)

Caption: Synthetic workflow for 7-methyl-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocols

Part 1: Knoevenagel-Doebner Condensation of 2-Amino-5-methylbenzaldehyde

Rationale: This step constructs the carbon backbone of the target molecule by forming a C-C bond between the aldehyde and malonic acid. Pyridine acts as both the solvent and a basic catalyst, while piperidine is a more effective basic catalyst for the initial condensation.[2][3][4] Heating is necessary to drive the reaction to completion.

Materials:

  • 2-Amino-5-methylbenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5-10 mL per gram of aldehyde).

  • To this solution, add a catalytic amount of piperidine (approximately 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product. The pH should be acidic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol/water to afford pure (E)-3-(2-amino-5-methylphenyl)acrylic acid.

  • Dry the product under vacuum.

Part 2: Reductive Cyclization to 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Rationale: This step transforms the intermediate into the final product. Catalytic hydrogenation is a clean and efficient method for reducing the alkene functionality.[5] The subsequent intramolecular cyclization of the resulting saturated amino acid to the lactam is thermally induced.

Materials:

  • (E)-3-(2-amino-5-methylphenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite or another filtration aid

Procedure:

  • In a hydrogenation flask or a suitable pressure reactor, dissolve (E)-3-(2-amino-5-methylphenyl)acrylic acid (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (5-10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases (usually 12-24 hours). Monitor the reaction by TLC or LC-MS to confirm the reduction of the double bond.

  • Upon completion of the reduction, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-(2-amino-5-methylphenyl)propanoic acid.

  • Transfer the crude amino acid to a round-bottom flask and heat it under a nitrogen atmosphere at a temperature above its melting point (typically 140-160 °C) for 2-4 hours to effect intramolecular cyclization with the elimination of water.

  • Cool the reaction mixture to room temperature. The crude product should solidify.

  • Purify the crude 7-methyl-3,4-dihydroquinolin-2(1H)-one by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Summary of Reaction Conditions

Parameter Step 1: Knoevenagel-Doebner Condensation Step 2: Reductive Cyclization
Starting Material 2-Amino-5-methylbenzaldehyde(E)-3-(2-amino-5-methylphenyl)acrylic acid
Key Reagents Malonic acid, Pyridine, PiperidineH₂, 10% Pd/C
Solvent PyridineEthanol or Methanol
Temperature Reflux (~115 °C)Room Temperature (Reduction), 140-160 °C (Cyclization)
Reaction Time 4-6 hours12-24 hours (Reduction), 2-4 hours (Cyclization)
Work-up Acidic precipitationFiltration, Solvent removal, Thermal cyclization
Purification RecrystallizationRecrystallization or Column Chromatography

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The success of each step can be independently verified through standard analytical techniques:

  • TLC Analysis: To monitor the progress of both the condensation and reduction reactions.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final product.

By following these analytical checks, a researcher can validate the outcome of each stage of the synthesis, ensuring the integrity of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one. By breaking down the synthesis into two logical and manageable steps, this guide offers a reliable method for researchers in organic and medicinal chemistry. The clear explanation of the rationale behind each step, coupled with detailed experimental procedures, aims to facilitate the successful and reproducible synthesis of this valuable chemical intermediate.

References

  • Mai, S., et al. (2014). A Metal-Free Protocol for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones. MDPI. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Gawinecki, R., et al. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI. [Link]

  • Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. [Link]

  • Li, W., et al. (2023). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. PMC. [Link]

  • Li, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Larena, A. S., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of γ-aminobutyric acid analogs based on carbohydrate scaffolds. [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve cyclization yield in 7-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry.[1][2] We will focus on troubleshooting the critical cyclization step to help you maximize your reaction yields and purity.

Troubleshooting Guide: Improving Cyclization Yield

The intramolecular cyclization to form the dihydroquinolinone ring is often the most challenging step. Below are common issues and actionable solutions based on established chemical principles.

Q1: My cyclization yield is low. What are the most likely causes and how can I fix them?

Low yields in the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one can often be attributed to suboptimal reaction conditions, catalyst choice, or the presence of impurities. The most common synthetic routes involve an intramolecular Friedel-Crafts type reaction or a Beckmann rearrangement.[1][3]

For Friedel-Crafts Type Cyclizations:

This popular method typically involves the acid-catalyzed cyclization of an N-arylpropionamide precursor.[3]

  • Problem: Ineffective Catalyst or Catalyst Deactivation. The choice and handling of the acid catalyst are critical.

    • Solution:

      • Catalyst Selection: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are often effective for these cyclizations.[4][5] PPA's high viscosity can sometimes complicate stirring and work-up, while MSA is a more manageable liquid.[5] Lewis acids like aluminum chloride (AlCl₃) can also be used, but require strictly anhydrous conditions.[3][6]

      • Catalyst Loading: Ensure a sufficient stoichiometric amount of the catalyst is used, especially for Lewis acids which can form complexes with both the starting material and the product.[7]

      • Anhydrous Conditions: Moisture will deactivate Lewis acids like AlCl₃. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Problem: Unfavorable Reaction Temperature. The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution:

      • Temperature Optimization: Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][8] If the reaction is sluggish, a gradual increase in temperature may be necessary. Some procedures report temperatures as high as 165 °C.[3]

      • Avoid Degradation: Excessively high temperatures can lead to decomposition of the starting material or product.

  • Problem: Intermolecular Side Reactions. At high concentrations, the electrophilic portion of one molecule can react with the aromatic ring of another, leading to polymerization or other intermolecular products.[6]

    • Solution:

      • High Dilution: Performing the reaction under high dilution conditions can favor the desired intramolecular cyclization.[6]

For Beckmann Rearrangement Routes:

This method involves the rearrangement of an oxime derived from a corresponding tetralone precursor.[9][10]

  • Problem: Incomplete Oxime Formation. The Beckmann rearrangement requires the successful formation of the oxime intermediate.

    • Solution: Ensure the initial reaction of the ketone with hydroxylamine goes to completion. This can typically be monitored by TLC.

  • Problem: Incorrect Stereochemistry of the Oxime. The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime migrating.[9][10]

    • Solution: While oximes can isomerize under acidic conditions, the reaction conditions can sometimes be tuned to favor the desired isomer.[9]

  • Problem: Harsh Reaction Conditions. Strong acids and high temperatures can lead to side reactions or degradation.

    • Solution: A variety of acidic reagents can be used to promote the rearrangement, including sulfuric acid, PPA, and even milder Lewis acids.[11] Screening different acids and temperatures can help identify the optimal conditions for your specific substrate.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?

The formation of multiple products is a common issue. Understanding the potential side reactions can aid in their identification and prevention.

  • Isomers: In Friedel-Crafts type reactions, cyclization can potentially occur at different positions on the aromatic ring, leading to isomeric products. For a 3-methylphenyl precursor, cyclization can occur ortho or para to the amine, which after amide formation would be at the 5- or 7-position of the quinolinone. The directing effects of the substituents on the ring will influence the regioselectivity.

  • Polyalkylation/Acylation: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to further reaction.[12] However, Friedel-Crafts acylation typically deactivates the ring, preventing this.[7]

  • Decomposition Products: As mentioned, high temperatures or overly harsh acidic conditions can lead to the degradation of your starting material or product.

  • Starting Material: An incomplete reaction will result in the presence of the starting material.

Troubleshooting Steps:

  • Optimize Regioselectivity: The electronic nature of the substituents on the aromatic ring will direct the cyclization. In the case of a starting material derived from m-toluidine, the methyl group is ortho, para-directing. The amide group is also ortho, para-directing. The interplay of these directing effects will determine the final product distribution.

  • Purification: Careful column chromatography is often necessary to separate the desired product from isomers and other impurities.[3][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts cyclization to form the dihydroquinolinone ring?

The intramolecular Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of an Electrophile: The Lewis or Brønsted acid catalyst activates the carbonyl group of the propionamide side chain, making it more electrophilic. In the case of an acyl chloride precursor with a Lewis acid like AlCl₃, an acylium ion is formed.[6][12]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbonyl carbon.[12]

  • Deprotonation: A proton is lost from the aromatic ring to restore aromaticity, yielding the cyclized product.[6]

Data & Protocols

Table 1: Effect of Reaction Conditions on Friedel-Crafts Cyclization Yield
CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
AlCl₃N,N-dimethylacetamide165SeveralNot specified[3]
PPAToluene80Not specifiedUp to 99% (for indenes)[4]
InCl₃ (10 mol%)CH₂Cl₂Room Temp1695% (for related systems)[6]
SnCl₄ (10 mol%)CH₂Cl₂Room Temp1675% (for related systems)[6]

Note: Yields are highly substrate-dependent and the provided data for related systems should be considered as a starting point for optimization.

Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Cyclization

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Synthesis of the N-(3-methylphenyl)propionamide Precursor

  • To a stirred solution of m-toluidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and any salts. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide precursor. Purify by recrystallization or column chromatography if necessary.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a reaction vessel charged with polyphosphoric acid (PPA) (a sufficient amount to ensure good stirring), heat to approximately 80-100 °C.

  • Slowly add the N-(3-methylphenyl)propionamide precursor (1.0 eq) to the hot PPA with vigorous stirring.

  • Maintain the reaction at the desired temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the hot mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) until it is basic to litmus paper.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting Workflow Troubleshooting Low Cyclization Yield start Low Cyclization Yield check_reaction_type Identify Cyclization Method start->check_reaction_type friedel_crafts Friedel-Crafts check_reaction_type->friedel_crafts  If Friedel-Crafts beckmann Beckmann Rearrangement check_reaction_type->beckmann If Beckmann   check_catalyst Review Catalyst (Type, Loading, Anhydrous?) friedel_crafts->check_catalyst check_oxime Confirm Oxime Formation and Stereochemistry beckmann->check_oxime optimize_temp Optimize Temperature (Start Moderate, Monitor) check_catalyst->optimize_temp If Catalyst OK check_concentration Consider High Dilution to Minimize Side Reactions optimize_temp->check_concentration If Temp Optimized analyze_products Analyze Side Products (TLC, NMR, MS) check_concentration->analyze_products If Dilution Considered milder_conditions Test Milder Acids or Lower Temperature check_oxime->milder_conditions If Oxime OK milder_conditions->analyze_products If Conditions Optimized purify Optimize Purification (Column Chromatography) analyze_products->purify end Improved Yield purify->end

Caption: A workflow for troubleshooting low yields in cyclization reactions.

Diagram 2: General Reaction Scheme for Friedel-Crafts Cyclization

Reaction Scheme Friedel-Crafts Cyclization of N-(3-methylphenyl)propionamide sub N-(3-methylphenyl)propionamide reagent + Acid Catalyst (e.g., PPA) product 7-Methyl-3,4-dihydroquinolin-2(1H)-one sub->product Intramolecular Cyclization

Sources

Optimization

Troubleshooting common impurities in 7-methyl-3,4-dihydro-1H-quinolin-2-one reactions

Answering the call of complex chemistries, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-3,4-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex chemistries, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-3,4-dihydro-1H-quinolin-2-one. This valuable heterocyclic scaffold is a key intermediate in the synthesis of various pharmacologically active compounds. However, its synthesis is not without challenges, often leading to a range of impurities that can complicate downstream applications and compromise final product purity.

This guide, structured in a practical question-and-answer format, directly addresses the common hurdles encountered during the synthesis of 7-methyl-3,4-dihydro-1H-quinolin-2-one. As Senior Application Scientists, we delve into the root causes of impurity formation and provide field-proven, actionable solutions to mitigate these issues, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low conversion to 7-methyl-3,4-dihydro-1H-quinolin-2-one, and I'm isolating significant amounts of unreacted starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue, often pointing to suboptimal reaction conditions or reagent-related problems. The cyclization step, typically a Friedel-Crafts type reaction, is particularly sensitive to several factors.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity or Loading: In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) are commonly used. Their activity is highly dependent on their purity and anhydrous nature.

    • Troubleshooting:

      • Use freshly opened or properly stored anhydrous AlCl₃. Exposure to atmospheric moisture can significantly reduce its activity.

      • Ensure adequate stoichiometry of the Lewis acid. An excess is often required to drive the reaction to completion.[1]

      • Consider alternative, more robust catalysts if moisture sensitivity is a persistent issue.

  • Suboptimal Reaction Temperature and Time: Friedel-Crafts reactions often require elevated temperatures to overcome the activation energy barrier.[1]

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Extend the reaction time. Some cyclizations can be sluggish and may require several hours to reach completion.

      • A systematic approach to optimizing both temperature and time is recommended.

  • Inadequate Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Troubleshooting:

      • High-boiling point solvents can sometimes improve reaction kinetics and mixing in large-scale preparations.[2]

      • Ensure the chosen solvent is inert under the reaction conditions and does not complex with the catalyst in a way that deactivates it.

Q2: I've identified an isomeric impurity in my product. How can I prevent the formation of regioisomers like 5-methyl-3,4-dihydro-1H-quinolin-2-one?

A2: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution reactions on substituted rings. When starting with a meta-substituted aniline derivative, the intramolecular cyclization can occur at two different positions, leading to a mixture of the desired 7-methyl and the undesired 5-methyl isomer.

Understanding and Controlling Regioselectivity:

  • Directing Group Effects: The substituents on the aromatic ring direct the incoming electrophile. While the amide group is an ortho, para-director, the reaction is an intramolecular cyclization. The regiochemical outcome is a result of the combined electronic and steric effects of the substituents on the aniline precursor.

    • Troubleshooting:

      • The choice of starting material is critical. While not always feasible, starting with a precursor that has stronger directing groups to favor cyclization at the desired position can be a solution.

      • Alternative synthetic strategies that offer greater regiocontrol, such as those involving palladium-catalyzed cross-coupling reactions to introduce the methyl group at a later, more defined stage, can be explored.[3]

  • Purification Strategies: If the formation of regioisomers cannot be completely suppressed, efficient purification is key.

    • Protocol:

      • Column Chromatography: Silica gel column chromatography is the most common method for separating regioisomers. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively resolve the isomers.

      • Recrystallization: If there is a significant difference in the solubility of the isomers, recrystallization from a suitable solvent can be an effective purification method.

Q3: My mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to the fully aromatic 7-methyl-1H-quinolin-2(1H)-one. What leads to this oxidation and how can I avoid it?

A3: The dihydroquinolinone ring system can be susceptible to oxidation, leading to the formation of the more stable aromatic quinolinone. This can occur both during the reaction and the subsequent workup and purification steps.

Causes and Prevention of Oxidation:

  • Reaction Conditions: Certain reagents or high temperatures in the presence of air can promote oxidation.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[4]

      • If possible, use milder reaction conditions.

  • Workup and Purification: Prolonged exposure to air during workup, especially at elevated temperatures during solvent evaporation, can lead to oxidation.

    • Troubleshooting:

      • Minimize the time the product is exposed to air and heat.

      • Use a rotary evaporator for solvent removal at the lowest practical temperature.

      • Consider degassing solvents used in workup and purification.

Q4: How can I effectively remove residual starting materials and other minor byproducts to achieve high purity of the final product?

A4: Achieving high purity often requires a multi-step purification strategy.

Recommended Purification Workflow:

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer with water and brine.[4][5]

  • Column Chromatography: This is a crucial step for removing closely related impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation.

  • Recrystallization: For achieving the highest purity, recrystallization is often the final step.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol-water mixtures are often good starting points.[6]

Analytical Characterization of Common Impurities

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities.

ImpurityAnalytical TechniqueExpected Observations
Unreacted Starting Materials LC-MS, HPLCPeaks corresponding to the mass and retention time of the starting materials.
5-methyl-3,4-dihydro-1H-quinolin-2-one (Regioisomer) ¹H NMR, LC-MSDifferent chemical shifts in the aromatic region of the NMR spectrum compared to the 7-methyl isomer. Same mass as the desired product, but different retention time in HPLC.
7-methyl-1H-quinolin-2(1H)-one (Oxidized byproduct) LC-MS, ¹H NMRA mass that is 2 Da less than the desired product. The NMR spectrum will show characteristic peaks for the double bond in the heterocyclic ring.

Visualizing the Process

General Synthetic Pathway and Impurity Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_impurities Potential Impurities Substituted Aniline Substituted Aniline Acylating Agent Acylating Agent Acylation Acylation Cyclization (e.g., Friedel-Crafts) Cyclization (e.g., Friedel-Crafts) Acylation->Cyclization (e.g., Friedel-Crafts) Intermediate 7-methyl-3,4-dihydro-1H-quinolin-2-one 7-methyl-3,4-dihydro-1H-quinolin-2-one Cyclization (e.g., Friedel-Crafts)->7-methyl-3,4-dihydro-1H-quinolin-2-one Desired Reaction Unreacted SM Unreacted Starting Materials Cyclization (e.g., Friedel-Crafts)->Unreacted SM Incomplete Reaction Regioisomer 5-methyl Isomer Cyclization (e.g., Friedel-Crafts)->Regioisomer Poor Regioselectivity Oxidized Product 7-methyl-1H-quinolin-2(1H)-one 7-methyl-3,4-dihydro-1H-quinolin-2-one->Oxidized Product Oxidation (Workup/Purification)

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Workflow

G cluster_impurity_specific Impurity-Specific Actions start Problem Identified (e.g., Low Yield, Impurities) check_sm Verify Starting Material Purity & Reagent Activity start->check_sm optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) check_sm->optimize_cond analyze_crude Analyze Crude Product (LC-MS, NMR) optimize_cond->analyze_crude regioisomer Regioisomer Detected? - Modify Synthesis for Better Control - Optimize Chromatography analyze_crude->regioisomer oxidation Oxidation Detected? - Use Inert Atmosphere - Milder Workup analyze_crude->oxidation incomplete High SM Content? - Increase Reaction Time/Temp - Check Catalyst Loading analyze_crude->incomplete purification Refine Purification Protocol (Chromatography, Recrystallization) regioisomer->purification oxidation->purification incomplete->purification final_product High Purity Product purification->final_product

Caption: A workflow for troubleshooting synthesis issues.

References

  • Benchchem. Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis.
  • Vulcanchem. 7-Methyl-3,4-dihydroquinolin-2(1H)-one.
  • Benchchem. Troubleshooting low conversion rates in dihydroisoquinoline synthesis.
  • Pai, N. R., & Samel, A. B. (2011). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 23(4), 1655-1660.
  • Google Patents. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Patsnap Eureka. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 7-Methyl-3,4-dihydroquinolin-2(1H)-one Production

Welcome to the technical support resource for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and practical advice for optimizing a critical reaction parameter: catalyst loading. The intramolecular reductive cyclization required for this synthesis is highly dependent on catalytic efficiency, and this document addresses common challenges to help you achieve robust and reproducible results.

Troubleshooting Guide: Catalyst Loading & Performance Issues

This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes related to the catalyst?

Answer: Low or no conversion is one of the most common issues and can typically be traced back to one of three root causes: insufficient catalyst activity, incorrect catalyst loading, or poor reaction conditions.

  • Insufficient Active Sites: The most straightforward cause is an inadequate amount of catalyst. Insufficient catalyst loading results in a low number of available active sites for the hydrogenation and subsequent cyclization, leading to a slow or stalled reaction.[1][2] A typical starting point for heterogeneous catalysts like Palladium on Carbon (Pd/C) is 5-10% by weight (w/w) relative to the limiting reagent.[3] If you are below this range, a stepwise increase in loading is the first logical step.

  • Catalyst Deactivation or Poisoning: Your catalyst may be inactive from the start or may be rapidly poisoned.

    • Age and Handling: Catalysts, especially highly active ones like Pd/C, can lose activity over time if stored improperly. Ensure you are using a fresh bottle or one that has been stored correctly under an inert atmosphere.

    • Impurities: Trace impurities in your starting materials or solvent can act as catalyst poisons.[4] Sulfur, nitrogen, and phosphorus-containing compounds are notorious for poisoning palladium catalysts, even in minute quantities.[4][5][6] Consider purifying your starting materials if you suspect contamination. A simple test is to filter the reaction mixture and add a fresh batch of catalyst; if the reaction proceeds, poisoning of the initial catalyst is highly likely.[3]

  • Poor Mass Transfer: For heterogeneous catalysis, the reactants must be able to reach the catalyst surface. Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate contact between the hydrogen gas, the substrate in solution, and the solid catalyst. Inadequate mixing can starve the catalyst, mimicking the effect of low loading.[4]

Question 2: My reaction is very slow, taking much longer than expected to reach completion. Should I simply add more catalyst?

Answer: While increasing the catalyst loading will often increase the reaction rate, it's not always the optimal or most cost-effective solution.[7] Before increasing the amount of this expensive component, consider other kinetic factors:

  • Hydrogen Pressure: The rate of many hydrogenation reactions is dependent on hydrogen pressure.[8] Insufficient hydrogen pressure is a frequent cause of slow reactions.[4] Ensure your system is properly sealed, purged of oxygen, and maintained at the target pressure.[9] For challenging reductions, moving to a high-pressure reactor (e.g., a Parr shaker) can dramatically improve rates.[3][10]

  • Temperature: While most hydrogenations are exothermic, gentle heating can sometimes increase the reaction rate. However, this must be done with caution, as excessive heat can lead to catalyst sintering (loss of surface area) or the formation of unwanted byproducts.[8][11]

  • Solvent Choice: The solvent plays a critical role in solubilizing the substrate and hydrogen, impacting reaction rates.[8] Polar protic solvents like ethanol and methanol are common and effective choices for hydrogenations.[3] If your substrate has poor solubility, you may need to screen alternative solvents or solvent mixtures.

If these parameters are optimized and the rate is still too slow, then a systematic increase in catalyst loading is warranted.

Question 3: I am getting a good conversion rate, but I'm seeing significant byproduct formation. Could this be related to catalyst loading?

Answer: Yes, absolutely. Catalyst loading is a crucial factor in controlling selectivity. Excessive catalyst loading can lead to an increase in side reactions due to an overabundance of active sites.[1][2]

Common byproducts in similar reductive cyclizations can include partially hydrogenated intermediates, over-reduced products, or products from intermolecular reactions. High local concentrations of catalyst and hydrogen on the catalyst surface can promote these undesired pathways.

To address this, try reducing the catalyst loading in a stepwise manner (e.g., from 10% w/w to 7%, 5%, etc.) while carefully monitoring the reaction profile by HPLC or GC to find the "sweet spot" that maximizes the formation of 7-Methyl-3,4-dihydroquinolin-2(1H)-one while minimizing byproducts.

Question 4: My reaction starts quickly but then stops before reaching full conversion. What's happening?

Answer: This is a classic symptom of catalyst deactivation during the reaction. Several mechanisms could be at play:

  • Product or Intermediate Poisoning: The desired product or a reaction intermediate may be adsorbing too strongly to the catalyst's active sites, effectively poisoning it.[3]

  • Fouling or Coking: High molecular weight byproducts or polymers can physically block the pores and active sites of the catalyst support, a process known as fouling or coking.[4][12] This is particularly relevant if the reaction is run at elevated temperatures.

  • Leaching or Sintering: Under harsh conditions, the active metal (e.g., palladium) can leach into the solution or the nanoparticles can agglomerate (sinter), leading to a significant loss of active surface area and a corresponding drop in activity.[11]

Troubleshooting steps include filtering the reaction mixture and adding fresh catalyst to see if the reaction restarts.[3] If it does, catalyst deactivation is confirmed. You may need to investigate milder reaction conditions (lower temperature, different solvent) or consider a more robust catalyst formulation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues related to catalyst performance in the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting_Workflow Start Problem Observed: Low Yield, Slow Rate, or Byproducts Verify_Catalyst 1. Verify Catalyst Activity Start->Verify_Catalyst Verify_Conditions 2. Verify Reaction Conditions Start->Verify_Conditions Check_Purity 3. Check Reagent Purity Start->Check_Purity Cause_Inactive Cause: Inactive Catalyst Verify_Catalyst->Cause_Inactive Cause_Loading Cause: Suboptimal Loading Verify_Catalyst->Cause_Loading Cause_Conditions Cause: Suboptimal Conditions Verify_Conditions->Cause_Conditions Cause_Poison Cause: Reagent Poisoning Check_Purity->Cause_Poison Sol_Fresh_Cat Solution: - Use fresh catalyst - Store properly under inert gas Cause_Inactive->Sol_Fresh_Cat Sol_Adjust_Load Solution: - Systematically increase/decrease loading - Start at 5-10% w/w Cause_Loading->Sol_Adjust_Load Sol_Adjust_Cond Solution: - Check H₂ pressure & seals - Optimize stirring rate - Adjust temperature cautiously Cause_Conditions->Sol_Adjust_Cond Sol_Purify Solution: - Purify starting materials/solvents - Test for sulfur/nitrogen impurities Cause_Poison->Sol_Purify

Caption: A logical workflow for troubleshooting catalyst-related issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting catalyst loading for this synthesis? A: For many palladium-on-carbon catalyzed hydrogenations, a loading of 5% to 10% by weight (w/w) of the catalyst relative to the substrate is a common and effective starting point.[3] For example, for 10 grams of your nitrocinnamic acid derivative, you would start with 0.5 to 1.0 grams of 10% Pd/C.

Q: How does catalyst loading quantitatively affect the reaction? A: Catalyst loading has a direct, though not always linear, impact on reaction kinetics and outcomes. The relationship can be summarized as follows:

Catalyst LoadingReaction RatePotential for Side ReactionsCost-Effectiveness
Too Low (<1-2% w/w) Very Slow / StalledLowHigh (per run), but inefficient
Optimal (e.g., 5-10% w/w) Fast & ControlledMinimizedBalanced
Too High (>15-20% w/w) Very FastIncreased risk of over-reduction, dimerization, or other side reactions[1][2]Low (high catalyst cost)

Q: How do I safely handle pyrophoric catalysts like dry Pd/C? A: Palladium on carbon, especially after use when it is saturated with hydrogen, is pyrophoric and can ignite upon contact with air.[9] Always handle it in an inert atmosphere (e.g., a glovebox or under a positive flow of nitrogen or argon).[9] Never allow the used, dry catalyst to be exposed to air. After the reaction, the catalyst should be filtered carefully and immediately quenched by suspending it in water.[9] This wet catalyst should be stored in a clearly labeled, dedicated waste container for proper disposal.

Q: Can the palladium catalyst be recycled for this reaction? A: Heterogeneous catalysts like Pd/C are designed for easy separation and potential recycling, which is a key advantage for sustainability and cost-effectiveness.[8] However, the ability to recycle depends on the degree of deactivation. If the catalyst has been deactivated by strong poisoning (e.g., sulfur) or significant fouling, its activity will be greatly diminished.[13] If deactivation is minimal, the catalyst can be washed with solvent, dried carefully under vacuum, and reused, although some activity loss with each cycle is common.

Experimental Protocol: Optimizing Catalyst Loading

This protocol provides a step-by-step methodology for systematically optimizing the catalyst loading for the synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one via reductive cyclization of the appropriate precursor (e.g., 2-nitro-5-methylcinnamic acid).

Materials:

  • Precursor (e.g., 2-nitro-5-methylcinnamic acid)

  • Palladium on Carbon (e.g., 10% Pd/C, 50% wet)

  • Solvent (e.g., Ethanol or Methanol, HPLC grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., three-neck round-bottom flask or hydrogenation pressure vessel)

  • Magnetic stir bar and stir plate

  • Hydrogen balloon or pressure reactor setup

  • Filtration setup (e.g., Celite pad in a Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel containing a magnetic stir bar, add the precursor (e.g., 1.0 g, 1.0 equiv).

    • Seal the vessel and purge thoroughly with an inert gas (perform at least three vacuum/backfill cycles).[9]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the solvent (e.g., 20 mL). Stir to dissolve the substrate.

    • Carefully add the desired amount of Pd/C catalyst. For an optimization screen, you would set up parallel reactions with varying loads, for example:

      • Reaction A: 2.5% w/w (25 mg of 10% Pd/C)

      • Reaction B: 5.0% w/w (50 mg of 10% Pd/C)

      • Reaction C: 7.5% w/w (75 mg of 10% Pd/C)

      • Reaction D: 10.0% w/w (100 mg of 10% Pd/C)

  • Introducing Hydrogen:

    • With vigorous stirring, purge the inert gas from the headspace by performing three vacuum/backfill cycles with hydrogen gas.[9]

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm with a balloon or 50-100 psi in a pressure vessel).

  • Reaction Monitoring:

    • Maintain vigorous stirring and the target temperature (typically room temperature to start).

    • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30 minutes). Quench the aliquot by filtering it through a small plug of silica or Celite to remove the catalyst before analysis by TLC, HPLC, or LC-MS.

    • Record the time to full conversion for each reaction.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the Celite pad to dry. Wash the pad with a small amount of fresh solvent.

    • Immediately quench the Celite pad containing the used catalyst by transferring it into a beaker of water.[9]

    • Analyze the crude product yield and purity for each reaction using a quantitative method like HPLC with a calibrated internal standard. This will allow you to determine the optimal catalyst loading that provides the best balance of reaction time, yield, and purity.

This systematic approach will provide clear, actionable data to determine the most efficient and cost-effective catalyst loading for your specific process.

References

  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Vulcanchem. (n.d.). 7-Methyl-3,4-dihydroquinolin-2(1H)-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Optimizing Hydrogenation Reactions with Palladium on Carbon Catalysts.
  • PMC. (n.d.). Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles.
  • Benchchem. (2025). Troubleshooting common side reactions in platinum-catalyzed processes.
  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Theoretical and Experimental Chemistry. (1995). HYDROGENATION OF m-NITROCINNAMIC AND 3,5-DINITROBENZOIC ACIDS ON RHENIUM CLUSTERS.
  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • MDPI. (2023, July 15). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • PMC. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
  • Benchchem. (n.d.). Strategies to Minimize Byproducts in Reductive Cyclization: A Technical Support Guide.
  • ResearchGate. (n.d.). Effect of catalyst loading on rate of hydrogenation: Comparison of....
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • ACS Publications. (2017, December 11). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]- Cycloaddition.

Sources

Optimization

Overcoming low aqueous solubility of 7-Methyl-3,4-dihydroquinolin-2(1H)-one in biological assays

Last Updated: March 7, 2026 Welcome to the technical support guide for 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Welcome to the technical support guide for 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental data.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and the critical concepts of solubility that underpin experimental success.

Q1: What is 7-Methyl-3,4-dihydroquinolin-2(1H)-one, and why is its solubility a significant concern in biological assays?

Answer: 7-Methyl-3,4-dihydroquinolin-2(1H)-one is a small organic molecule with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1]. Its structure consists of a bicyclic system with a partially hydrogenated quinoline scaffold[1]. The presence of the methyl group at position 7 enhances its lipophilicity (fat-solubility) compared to its unsubstituted parent structure[1].

This inherent lipophilicity leads to low aqueous solubility , which is a primary concern for several reasons:

  • Precipitation in Assays: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, the compound can precipitate out of solution. This reduces the actual concentration of the compound available to interact with the biological target, leading to an underestimation of its activity and potency[2].

  • Data Variability: Compound precipitation can be erratic, causing significant variability in results between wells, plates, and experimental runs, ultimately compromising the reliability of your structure-activity relationship (SAR) data[2].

  • False Negatives/Positives: In high-throughput screening (HTS), precipitation can cause light-scattering artifacts that may be misinterpreted as biological activity (false positives) or mask true activity (false negatives)[3][4].

  • Clogged Equipment: In automated liquid handling systems, precipitates can clog tips and tubing, leading to experimental failure and equipment downtime[3][4].

The estimated LogP (a measure of lipophilicity) for this compound is expected to be in the range of 1.5-2.0, indicating a preference for a lipid environment over an aqueous one[1]. Therefore, careful planning and specific solubilization strategies are not just recommended; they are essential for generating meaningful data.

Q2: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference, and which one is more relevant for my in vitro assays?

Answer: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments correctly.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent (like your assay buffer) when the system has reached equilibrium under specific conditions (e.g., temperature, pH). This measurement is typically performed by agitating an excess of the solid compound in the buffer for an extended period (24-72 hours) until the concentration in the solution stops increasing[5]. It is most relevant for late-stage development, formulation, and predicting oral absorption[6][7].

  • Kinetic Solubility: This is the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer[5][6]. The resulting solution is often supersaturated—a metastable state where the compound concentration temporarily exceeds its thermodynamic solubility limit[8]. This is the more relevant measure for most in vitro biological assays, especially in early drug discovery and HTS, because it mimics the actual experimental procedure of adding a DMSO stock to an aqueous medium[9][10].

For your routine biological assays, you should be primarily concerned with the kinetic solubility of 7-Methyl-3,4-dihydroquinolin-2(1H)-one in your specific assay buffer. Low kinetic solubility is the direct cause of the precipitation issues commonly encountered during experiments[2].

Section 2: Practical Strategies for Solubilization

This section provides actionable troubleshooting guides and protocols to manage and overcome the solubility challenges of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Q3: What is the best practice for preparing a high-concentration stock solution of this compound?

Answer: Preparing a clear, stable, high-concentration stock solution is the first critical step. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose[4][11].

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 1.612 mg of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (MW = 161.20 g/mol ) using an analytical balance.

  • Dissolution: Add the solid compound to a clean, dry, appropriately sized glass vial. Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, you may use gentle warming (30-37°C) in a water bath for 5-10 minutes, followed by vortexing. Sonication for 5-10 minutes in a bath sonicator can also be effective[12].

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), which can cause your compound to precipitate over time, so ensure vials are tightly sealed[3].

Self-Validation Check: Before use in a critical assay, perform a quick freeze-thaw cycle on a test aliquot. Allow it to come to room temperature and visually inspect for any signs of precipitation. If precipitation occurs, the stock concentration may be too high for stable storage.

Q4: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What are my options?

Answer: This is the most common manifestation of low kinetic solubility. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out.

Below is a troubleshooting workflow to address this issue.

Diagram: Troubleshooting Precipitation Workflow

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_conc Reduce Highest Test Concentration of Compound check_dmso->reduce_conc Yes increase_dmso Increase Final DMSO (Check Assay Tolerance) check_dmso->increase_dmso No use_cosolvent Incorporate a Co-solvent or Surfactant in Buffer reduce_conc->use_cosolvent Still Precipitates end_ok Precipitation Resolved reduce_conc->end_ok Soluble use_cyclodextrin Use Cyclodextrins for Complexation use_cosolvent->use_cyclodextrin Still Precipitates use_cosolvent->end_ok Soluble use_cyclodextrin->end_ok Soluble end_fail Consult Formulation Specialist use_cyclodextrin->end_fail Still Precipitates increase_dmso->reduce_conc

Caption: A decision tree for systematically troubleshooting compound precipitation.

Step-by-Step Approach:

  • Reduce the Top Concentration: The simplest solution is often to lower the highest concentration of the compound being tested. If you are testing up to 100 µM, try a new experiment starting at 10 µM or 20 µM. Poor solubility can create a flat or descending "hook" at the top of your dose-response curve, which is non-informative.

  • Optimize the Dilution Method: Instead of a single large dilution, use a serial dilution method. When preparing working solutions, dilute the DMSO stock into the assay buffer slowly while vortexing or stirring to avoid localized high concentrations that trigger precipitation.

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, increasing the final DMSO concentration from 0.5% to 1% or even 2% can significantly improve solubility[12]. However, you must validate the tolerance of your specific assay (especially cell-based ones) to higher DMSO levels, as it can cause toxicity or interfere with biological activity[13][14][15][16].

  • Incorporate Excipients: If the above methods fail, you must move to more advanced formulation strategies.

Q5: What are the best co-solvents or excipients to use, and what are their limitations?

Answer: Several excipients can be used to enhance the apparent solubility of your compound in the final assay medium. The choice depends on your assay type (biochemical vs. cell-based) and the properties of your compound[17].

Excipient TypeExample(s)Mechanism of ActionBest ForKey Limitations
Organic Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds.Biochemical assaysCan be toxic to cells at higher concentrations[16]. May affect enzyme activity.
Surfactants Tween-20, Triton X-100Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase[18].Biochemical assaysGenerally lytic to cells above their critical micelle concentration (CMC)[12]. Can interfere with protein-protein interactions.
Cyclodextrins HP-β-CD, SBE-β-CDForm host-guest inclusion complexes, where the lipophilic compound is sequestered within the cyclodextrin's hydrophobic core[19][20][][22].Cell-based and biochemical assaysCan sometimes extract cholesterol from cell membranes at high concentrations. The complexation is reversible[].
Serum Proteins Bovine Serum Albumin (BSA), Fetal Bovine Serum (FBS)Hydrophobic compounds bind non-specifically to albumin, which acts as a carrier protein.Cell-based assaysIntroduces variability. Not suitable for biochemical assays where protein binding is a confounding factor.

Recommendation: For 7-Methyl-3,4-dihydroquinolin-2(1H)-one in cell-based assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often an excellent first choice due to its high biocompatibility and proven efficacy in solubilizing hydrophobic molecules[19][23].

Q6: How do I use cyclodextrins to improve the solubility of my compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like your compound, thereby increasing their aqueous solubility[19][20][22].

Diagram: Cyclodextrin Mechanism of Action

G cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Encapsulation caption Cyclodextrin encapsulates a hydrophobic compound, increasing its solubility.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide

Compound Identification: CAS 19352-59-1 Chemical Name: 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide Synonyms: 4'-Nitro-p-toluenesulfonanilide[1] Welcome to the technical support guide for the purification of 4-Methyl-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification: CAS 19352-59-1 Chemical Name: 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide Synonyms: 4'-Nitro-p-toluenesulfonanilide[1]

Welcome to the technical support guide for the purification of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. This document provides detailed methodologies, troubleshooting advice, and frequently asked questions designed for researchers, scientists, and drug development professionals. As your Senior Application Scientist, my goal is to provide you with the causal reasoning behind each experimental step, ensuring both procedural success and a deeper understanding of the purification principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for a compound like CAS 19352-59-1?

Recrystallization is a powerful purification technique used to separate a solid compound from impurities.[2][3] The process involves dissolving the crude, impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals.[2] The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the "mother liquor").[4]

Q2: What are the critical criteria for selecting an appropriate recrystallization solvent?

The choice of solvent is the most crucial step for a successful recrystallization.[2] The ideal solvent should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.[2]

  • Low Solubility at Low Temperatures: The compound should be insoluble or sparingly soluble in the same solvent at room temperature or in an ice bath.[2][4] This differential solubility is the basis for the purification and ensures a high recovery yield.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or completely soluble at low temperatures (so they remain in the mother liquor).[2]

  • Non-reactive: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying step.[4]

Q3: When should I use a single-solvent versus a two-solvent recrystallization method?

A single-solvent method is preferred when you can find one solvent that meets all the criteria mentioned in Q2. It is the most straightforward approach.[5] For 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, ethanol has been successfully used as a single solvent for recrystallization.[6]

A two-solvent method (or solvent-pair method) is employed when no single solvent is ideal.[5] This technique uses two miscible solvents:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" in which the compound is insoluble.[5] The crude product is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (saturated), indicating the onset of crystallization.[5]

Recrystallization Methodologies

Solvent System Selection

Based on literature for 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide and structurally similar sulfonamides, the following solvent systems are recommended for initial trials.

Solvent SystemTypeRationale & Citation
Ethanol Single-SolventDirectly reported to yield light-yellow crystals of the target compound.[6]
Ethanol / Water Two-SolventA common and effective binary mixture for nitro-aromatic compounds.[7] Ethanol is the "good" solvent; water is the "poor" solvent.
Ethyl Acetate / Hexane Two-SolventA standard system for compounds of intermediate polarity; successfully used for similar sulfonamides.[8] Ethyl acetate is the "good" solvent; hexane is the "poor" solvent.
Toluene Single-Solvent (Slow Evaporation)Used to grow single crystals of a structurally related compound, suggesting it can be an effective, albeit slower, method.[9]
Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is based on the reported successful recrystallization of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide.[6]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) to boiling.

  • Achieve Saturation: Continue adding small portions of hot ethanol while the solution is boiling until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to maximize the yield.[2]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[4] The charcoal adsorbs colored impurities.

  • (Optional) Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals; rapid cooling can trap impurities.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven at low temperature.

Experimental Workflow: Single-Solvent Recrystallization

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

This method is ideal if the compound is too soluble in a single solvent even when cold.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle heating to dissolve it completely.

  • Induce Crystallization: While stirring or swirling the solution, add the "poor" solvent (hexane) dropwise until the solution remains faintly cloudy (turbid).[5] This indicates that the solution is saturated.

  • Clarification: Add one or two drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.[5] This ensures the solution is perfectly saturated at that temperature, preventing "oiling out."

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice-water bath to maximize crystal formation.

  • Isolation & Drying: Collect, wash (with a cold mixture of the two solvents or just the "poor" solvent), and dry the crystals as described in Protocol 1 (Steps 7-9).

Experimental Workflow: Two-Solvent Recrystallization

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start: Crude Solid dissolve Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add 'Poor' Solvent (e.g., Hexane) until Cloudy dissolve->add_poor clarify Add Drop(s) of 'Good' Solvent to Clarify add_poor->clarify cool Slow Cooling & Chilling clarify->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end

Caption: Workflow for two-solvent recrystallization.

Troubleshooting Guide

Problem: No crystals form after cooling in the ice bath.

  • Cause: The solution may be too dilute (too much solvent was added), or the compound is supersaturated.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.

  • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed" crystal to the solution to initiate crystallization.

  • Solution 3 (Reduce Solvent): Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Solution 4 (Add Anti-Solvent): If using a single-solvent method, you can cautiously add a miscible "poor" solvent (anti-solvent) dropwise to decrease the compound's solubility.

Problem: The compound "oils out," forming a liquid layer instead of solid crystals.

  • Cause: This often happens when a saturated solution is cooled too quickly or when the melting point of the solid is lower than the boiling point of the solvent. The compound comes out of solution above its melting point.

  • Solution 1: Reheat the solution until the oil completely redissolves. Add a bit more solvent to make the solution slightly less concentrated. Then, allow it to cool much more slowly.

  • Solution 2: After reheating and redissolving, add a seed crystal and cool slowly. This can encourage crystallization over oiling.

Problem: The yield of recovered crystals is very low.

  • Cause: Too much solvent was used during the initial dissolution step, the solution was not cooled sufficiently, or the crystals were washed with a solvent that was not cold enough.

  • Solution 1: Before filtration, ensure the solution has spent adequate time in an ice bath to maximize precipitation.

  • Solution 2: During the washing step, use only a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Solution 3 (Second Crop): The mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Problem: The final crystals are colored or appear impure.

  • Cause: The initial crude material contained colored impurities that were not removed, or the solution was cooled too rapidly, trapping impurities within the crystal lattice.

  • Solution 1 (Decolorize): If colored impurities are the issue, redissolve the crystals and perform the optional activated charcoal step described in Protocol 1.[4][5]

  • Solution 2 (Re-recrystallize): A second recrystallization will almost always result in a significantly purer final product.

References

  • Current time information in Philadelphia, PA, US. (n.d.). Google.
  • Recrystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization. (n.d.).
  • Synthesis of 4-nitrobenzenesulfonamide. (n.d.).
  • Suchetan, P. A., et al. (2011). 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o917.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20).
  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. (2018, February 16). SIELC Technologies.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.
  • Benzenesulfonic acid, 4-methyl-, methyl ester. (n.d.). CymitQuimica.
  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (2026, February 15).
  • 1-Methylpiperazine-d8 dihydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. (2018, February 16). SIELC Technologies.
  • 4-[(4-Nitrophenyl)methyl]benzenesulfonamide. (n.d.). PubChem.
  • Recrystallization and Crystallization. (n.d.).
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. (n.d.). CAS Common Chemistry.
  • Process for the removal of nitrobenzenesulfonyl. (n.d.). Google Patents.
  • Xing, J. D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. ResearchGate.
  • 4-METHYL-N-(4-NITROPHENYL)BENZENE-SULFONAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime. (n.d.). NextSDS.
  • Sharif, A., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH.
  • Deserpidine. (n.d.). NIST WebBook.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. (n.d.). NEB.
  • 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. (n.d.). PubChem - NIH.
  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16).
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.

Sources

Optimization

Reducing byproduct formation during 7-methyl-3,4-dihydroquinolin-2(1H)-one scale-up processes

A Guide to Minimizing Byproduct Formation During Scale-Up Welcome to the Technical Support Center for the synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation During Scale-Up

Welcome to the Technical Support Center for the synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of byproducts during the scale-up of this important synthetic intermediate.

Introduction: Navigating the Synthesis of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one on an industrial scale typically relies on one of two primary synthetic routes: the intramolecular Friedel-Crafts (FC) acylation of an N-acylated p-toluidine derivative or the reductive cyclization of a substituted nitrotoluene. While both methods are effective, they are susceptible to the formation of specific byproducts that can complicate purification, reduce yield, and impact the quality of the final product. This guide provides a detailed exploration of these challenges and offers practical, field-proven solutions.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses specific issues that may arise during the synthesis and purification of 7-methyl-3,4-dihydroquinolin-2(1H)-one in a question-and-answer format.

Route 1: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of cyclic ketones. However, careful control of reaction conditions is crucial to prevent the formation of byproducts.

Issue 1: Presence of an Unexpected Isomer in the Final Product

  • Question: Our HPLC analysis shows a significant peak with the same mass as our desired 7-methyl-3,4-dihydroquinolin-2(1H)-one, but with a different retention time. What is this impurity and how can we prevent its formation?

  • Answer: This is likely the 5-methyl-3,4-dihydroquinolin-2(1H)-one regioisomer. Its formation is a common issue in the Friedel-Crafts acylation of N-acylated p-toluidine derivatives. The acylating agent can attack either the ortho or para position relative to the activating amino group. While the para-substituted methyl group provides some steric hindrance to ortho-acylation, the electronic activation from the nitrogen can still lead to the formation of the 5-methyl isomer.

    Causality and Prevention:

    • Lewis Acid Stoichiometry: An excess of the Lewis acid catalyst (e.g., AlCl₃) can lead to increased formation of the less-favored isomer. Carefully control the stoichiometry of the Lewis acid to the minimum required for efficient cyclization.

    • Temperature Control: Higher reaction temperatures can provide the activation energy needed to overcome the steric barrier for ortho-acylation. Running the reaction at the lowest effective temperature can improve regioselectivity.

    • Solvent Choice: The choice of solvent can influence the stability of the acylium ion intermediate and the transition state energies for the different cyclization pathways. Non-polar solvents are often preferred for intramolecular Friedel-Crafts reactions.

Issue 2: Formation of High Molecular Weight, Tar-Like Material

  • Question: We are observing the formation of a significant amount of dark, insoluble material in our reactor, leading to difficult work-up and low yields. What is causing this?

  • Answer: This is likely due to intermolecular Friedel-Crafts reactions, where the acylating agent of one molecule reacts with the aromatic ring of another, leading to polymerization.

    Causality and Prevention:

    • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular pathway by reducing the probability of intermolecular collisions.[1]

    • Controlled Reagent Addition: The slow, controlled addition of the acylating agent or the Lewis acid to the reaction mixture can help to maintain a low concentration of the reactive electrophile, thus minimizing intermolecular side reactions.

    • Temperature Management: Runaway exothermic reactions can lead to localized "hot spots" in the reactor, promoting polymerization. Ensure efficient stirring and cooling to maintain a consistent temperature profile.

Route 2: Reductive Cyclization of a Nitro-Precursor

The reductive cyclization of a substituted 2-nitrotoluene derivative is another common route. The key is to achieve selective reduction of the nitro group without affecting other functionalities or causing unwanted side reactions.

Issue 1: Incomplete Cyclization and Presence of Amino-Propanoic Acid Intermediate

  • Question: Our analysis shows the presence of the 3-(4-methyl-2-aminophenyl)propanoic acid intermediate, indicating incomplete cyclization. How can we drive the reaction to completion?

  • Answer: Incomplete cyclization can result from several factors related to the catalyst, hydrogen pressure, or reaction time.

    Causality and Prevention:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated over time. Ensure the use of a fresh, active catalyst. The particle size of the Pd on the carbon support can also influence activity.[2]

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction and cyclization. Ensure the reactor is properly pressurized and that there are no leaks.

    • Reaction Time and Temperature: The reaction may simply require more time or a modest increase in temperature to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Issue 2: Formation of De-methylated or Other Reduced Byproducts

  • Question: We are detecting byproducts that appear to have lost the methyl group or have undergone further reduction of the aromatic ring. What is happening?

  • Answer: This is likely due to over-hydrogenation, a common side reaction in catalytic hydrogenation.

    Causality and Prevention:

    • Catalyst Choice and Loading: While Pd/C is a common choice, other catalysts like platinum-based catalysts can be more prone to ring hydrogenation.[3] Using the minimum effective catalyst loading can help to avoid over-reduction.

    • Reaction Conditions: High hydrogen pressure and elevated temperatures can promote over-hydrogenation. Optimize these parameters to find a balance between complete reaction and minimal byproduct formation.

    • Selective Catalysts: Consider the use of more selective catalysts or catalyst modifiers that can reduce the nitro group in the presence of other reducible functionalities.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control during the scale-up of the Friedel-Crafts acylation route?

    • A1: The most critical parameters are temperature control to manage the exothermicity of the reaction, controlled addition of reagents to favor intramolecular cyclization, and efficient stirring to ensure homogeneous reaction conditions and prevent localized overheating.

  • Q2: How can I effectively monitor the progress of these reactions?

    • A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions. It allows for the quantification of starting materials, the desired product, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of reaction completion.

  • Q3: What are the best practices for purifying 7-methyl-3,4-dihydroquinolin-2(1H)-one at a large scale?

    • A3: Recrystallization is often the most cost-effective method for large-scale purification if a suitable solvent system can be found that selectively crystallizes the desired product while leaving impurities in the mother liquor. For more challenging separations, preparative chromatography techniques such as flash chromatography or simulated moving bed (SMB) chromatography may be necessary.

  • Q4: Are there any "green chemistry" approaches to reduce waste in these processes?

    • A4: For the Friedel-Crafts route, investigating the use of solid acid catalysts that can be recovered and reused is a potential green approach. For the reductive cyclization, using catalytic transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate can avoid the need for high-pressure hydrogen gas.[5]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of 7-methyl-3,4-dihydroquinolin-2(1H)-one and its potential byproducts. Optimization for specific impurity profiles may be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be: 0-20 min, 20-80% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: For MS compatibility, replace phosphoric acid with formic acid.[6]

Protocol 2: Lab-Scale Recrystallization for Purification
  • Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature, while keeping impurities dissolved.

  • Dissolution: Dissolve the crude 7-methyl-3,4-dihydroquinolin-2(1H)-one in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Friedel-Crafts Acylation and Regioisomer Formation

cluster_0 Friedel-Crafts Acylation Pathway A N-(p-tolyl)-3-chloropropionamide B Acylium Ion Intermediate A->B + AlCl3 E Polymeric Byproducts A->E Intermolecular Reaction C 7-methyl-3,4-dihydroquinolin-2(1H)-one (Desired Product) B->C Intramolecular Cyclization (para) D 5-methyl-3,4-dihydroquinolin-2(1H)-one (Regioisomeric Byproduct) B->D Intramolecular Cyclization (ortho)

Caption: Friedel-Crafts acylation pathway and potential byproducts.

Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

Start Low Yield in Friedel-Crafts Reaction CheckIsomer HPLC shows significant regioisomer peak? Start->CheckIsomer CheckTar Visible tar/polymer formation? CheckIsomer->CheckTar No OptimizeTemp Decrease reaction temperature CheckIsomer->OptimizeTemp Yes HighDilution Implement high dilution conditions CheckTar->HighDilution Yes End Yield Improved CheckTar->End No OptimizeLewisAcid Reduce Lewis acid stoichiometry OptimizeTemp->OptimizeLewisAcid OptimizeLewisAcid->End SlowAddition Use slow reagent addition HighDilution->SlowAddition SlowAddition->End

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

  • ResearchGate. (n.d.). General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2. [Link]

  • Gravel, M., et al. (2009). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Google Patents. (n.d.).
  • Wang, X., et al. (2016). Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Catalysis Science & Technology. [Link]

  • Wang, X., et al. (2016). Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Catalytic performance for the 2,4-DNT hydrogenation reaction. [Link]

  • Shimizu, K., et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. ACS Publications. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts. [Link]

  • Wikipedia. (2020). Friedel–Crafts reaction. [Link]

  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Scirp.org. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. [Link]

  • LCGC International. (2020). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • LinkedIn. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • SIELC Technologies. (2018). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]

  • Academia.edu. (n.d.). Method development and validation for optimized separation of benzo[a]pyrene–quinone isomers using liquid chromatography–mass spectrometry and chemometric response surface methodology. [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (n.d.). Intramolecular Friedel−Crafts Acylation of Aryl Amino Acids. [Link]

  • PubMed. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Extraction of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the isolation of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 19352-59-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the isolation of 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 19352-59-1). As a critical intermediate in the synthesis of aripiprazole analogs and other therapeutic agents, achieving high-purity extraction of this partially hydrogenated quinoline scaffold is paramount.

The compound features a bicyclic lactam structure where the 7-methyl group introduces specific steric and electronic effects, enhancing its lipophilicity compared to unsubstituted variants[1]. The following diagnostic workflows, FAQs, and self-validating protocols are designed to resolve common extraction bottlenecks.

Diagnostic Workflow: Extraction Troubleshooting

Workflow Step1 Crude Reaction Mixture Decision Amines present? Step1->Decision AcidWash Aqueous Wash: pH 2-3 Decision->AcidWash Yes NeutralWash Aqueous Wash: Neutral pH Decision->NeutralWash No Extract Add Organic Solvent AcidWash->Extract NeutralWash->Extract EmulsionCheck Emulsion formed? Extract->EmulsionCheck FixEmulsion Filter & Add Brine EmulsionCheck->FixEmulsion Yes Separate Separate Organic Phase EmulsionCheck->Separate No FixEmulsion->Separate Dry Dry & Concentrate Separate->Dry

Figure 1: Liquid-liquid extraction workflow and troubleshooting logic for dihydroquinolinones.

Core Troubleshooting & FAQs

Q1: Why is my extraction yield low when using ethyl acetate (EtOAc)? Expertise & Causality: 7-Methyl-3,4-dihydroquinolin-2(1H)-one is a neutral lactam. While the 7-methyl substitution increases its LogP to approximately 1.5–2.0[2], the lactam core (NH-C=O) retains strong hydrogen-bond donor and acceptor capabilities. If your aqueous phase contains water-miscible co-solvents (e.g., ethanol or DMF from the reaction), the partition coefficient ( Kd​ ) shifts, artificially increasing the lactam's solubility in the aqueous layer. Self-Validating Solution: Implement a "salting-out" protocol. Saturate the aqueous phase with NaCl prior to extraction. This increases the ionic strength of the water, disrupting the hydrogen-bonding network available to the lactam and driving it into the EtOAc phase. Alternatively, switching to a solvent with a higher affinity for lactams, such as dichloromethane (DCM), can dramatically improve yields[3].

Q2: How do I minimize the co-extraction of unreacted amine precursors? Expertise & Causality: Syntheses involving Friedländer condensation or palladium-catalyzed coupling often leave behind unreacted starting materials like 2-amino-5-methylbenzaldehyde[1]. These amines are basic (pKa ~2–4), whereas the target 3,4-dihydroquinolin-2(1H)-one is practically neutral under standard conditions. At a neutral pH, both the amine and the lactam are uncharged and will co-partition into the organic solvent. Self-Validating Solution: Perform an acidic wash. Adjust the aqueous phase to pH 2–3 using 1M HCl. This selectively protonates the primary amine, converting it into a highly water-soluble ammonium salt, while the neutral lactam remains safely in the organic phase.

Q3: What is the optimal solvent system for scaling up the extraction? Expertise & Causality: Scale-up requires balancing extraction efficiency, phase separation speed, and environmental impact. While DCM provides excellent solubility for lactams[3], its high density (forming the bottom layer) and halogenated nature make it less favorable for large-scale processing and waste management. Methyl tert-butyl ether (MTBE) is highly recommended. MTBE has lower water miscibility than EtOAc, which minimizes water carryover and leads to sharper, faster phase boundaries. MTBE has been successfully validated in the liquid-liquid extraction of complex dihydroquinolinone-containing drugs like aripiprazole[4].

Q4: How do I resolve persistent emulsion formation during liquid-liquid extraction? Expertise & Causality: Emulsions in these systems are typically stabilized by fine particulate matter (e.g., residual palladium from cross-coupling reactions[1]) or by a low density differential between the organic and aqueous phases. Self-Validating Solution:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates.

  • Density Modification: Add saturated brine to the aqueous layer to increase its density, widening the gap between the aqueous and organic phase densities to force a rapid phase split.

Data Presentation: Solvent Selection Matrix
SolventPolarity IndexWater Miscibility (g/100mL)Density (g/cm³)Scale-Up SuitabilityPrimary Use Case
Ethyl Acetate 4.48.30.90HighGeneral purpose extraction of lactams[5].
Dichloromethane 3.11.31.33ModerateHigh-yield recovery; bottom-layer separation[3].
MTBE 2.54.80.74Very HighRapid phase separation; low water carryover[4].
Toluene 2.40.050.87ModerateHigh-temperature extractions; poor ambient solubility.
Experimental Protocols: Optimized Liquid-Liquid Extraction (LLE)

Self-Validating System: This protocol incorporates built-in pH and phase-density checks to ensure causality-driven isolation of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

  • Reaction Quenching & Volatile Removal: Quench the reaction mixture. If water-miscible solvents (e.g., ethanol, DMF) were used during the synthesis, concentrate the mixture under reduced pressure. Causality: Removing co-solvents prevents the partition coefficient from shifting favorably toward the aqueous phase.

  • Aqueous Dilution & pH Adjustment: Dilute the crude residue in distilled water. Add 1M HCl dropwise until the aqueous phase reaches pH 2–3. Causality: This selectively protonates unreacted basic amines (like 2-amino-5-methylbenzaldehyde), trapping them in the aqueous layer as water-soluble salts[1].

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains). Causality: Maximizes the ionic strength of the aqueous layer, minimizing the solubility of the neutral lactam target.

  • Primary Extraction: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Agitate vigorously for 3–5 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the mixture to settle for 10 minutes. If an emulsion persists, filter the biphasic mixture through a Celite pad to remove catalytic particulates. Draw off the organic layer.

  • Secondary Extraction: Repeat the extraction with half the original volume of organic solvent. Combine the organic layers.

  • Neutralization & Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize any carried-over acid), followed by a final wash with saturated brine (to pull residual water out of the organic phase).

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

References
  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem: Synthesis and Derivatives , Vulcanchem. 1

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Physicochemical Data , Vulcanchem.2

  • Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma , AKJournals. 4

  • Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones , ACS Publications. 5

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides , MDPI. 3

Sources

Reference Data & Comparative Studies

Validation

Reactivity of 7-Methyl-3,4-dihydroquinolin-2(1H)-one vs 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

This guide provides an in-depth technical comparison of the chemical reactivity of two key heterocyclic scaffolds: 7-Methyl-3,4-dihydroquinolin-2(1H)-one and 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one. As vital intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two key heterocyclic scaffolds: 7-Methyl-3,4-dihydroquinolin-2(1H)-one and 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one. As vital intermediates in the synthesis of pharmaceuticals, understanding their relative reactivity is paramount for researchers, medicinal chemists, and professionals in drug development.[1][2] This analysis is grounded in the fundamental principles of electronic effects and is supported by established experimental observations for analogous systems.

Foundational Principles: Electronic Effects of Substituents

The reactivity of an aromatic ring towards electrophilic attack is fundamentally governed by the electronic nature of its substituents. The substituent can either donate or withdraw electron density from the ring, thereby activating or deactivating it, respectively.

7-Methyl-3,4-dihydroquinolin-2(1H)-one features a methyl group (-CH3) at the 7-position. The methyl group is a weak activating group that enhances the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a slight push of electron density into the ring.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring.[3]

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one possesses a hydroxyl group (-OH) at the 7-position. The hydroxyl group is a potent activating group due to a powerful electron-donating resonance effect, which significantly outweighs its electron-withdrawing inductive effect:

  • Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, substantially increasing the electron density, particularly at the ortho and para positions.[4][5]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond.

The resonance effect of the hydroxyl group is significantly stronger than the combined activating effects of the methyl group.[4][5] Consequently, the aromatic ring of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is considerably more electron-rich and, therefore, more nucleophilic than that of its 7-methyl counterpart.

G cluster_0 Electronic Effects on Aromatic Ring Methyl 7-Methyl Derivative Reactivity Relative Reactivity towards EAS Methyl->Reactivity +I (Inductive) +Hyperconjugation (Weak Activation) Hydroxy 7-Hydroxy Derivative Hydroxy->Reactivity +M (Resonance) -I (Inductive) (Strong Activation)

Caption: Dominant electronic effects influencing reactivity.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The most significant difference in reactivity between these two molecules is observed in electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions.[6][7]

Overall Reactivity

Due to the powerful activating nature of the hydroxyl group, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is substantially more reactive towards electrophiles than 7-methyl-3,4-dihydroquinolin-2(1H)-one . Reactions with the 7-hydroxy derivative can often proceed under much milder conditions (e.g., lower temperatures, less concentrated reagents) and at a faster rate compared to the 7-methyl analog. For instance, the nitration of phenol is easier and occurs under milder conditions than the nitration of toluene. A similar trend is expected for these dihydroquinolinones.

Regioselectivity

Both the methyl and hydroxyl groups are ortho-, para-directing substituents.[8][9][10] In the context of the 7-substituted dihydroquinolinone ring system, the positions "ortho" to the substituent are C6 and C8. The "para" position is C4, which is part of the saturated ring and not susceptible to EAS. Therefore, electrophilic attack will be directed to the C6 and C8 positions for both molecules.

The amide functionality within the lactam ring is a deactivating group. However, its influence is less pronounced compared to the strong activating groups at the C7 position, which will dominate the regiochemical outcome of the reaction.

G start Start dissolve_methyl Dissolve 7-Methyl Cmpd in Acetic Acid start->dissolve_methyl dissolve_hydroxy Dissolve 7-Hydroxy Cmpd in Acetic Acid start->dissolve_hydroxy cool Cool to 0°C dissolve_methyl->cool dissolve_hydroxy->cool add_hno3 Add HNO3 dropwise cool->add_hno3 monitor Monitor by TLC add_hno3->monitor monitor->monitor Incomplete quench Quench with Ice Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify via Chromatography extract->purify analyze Analyze Products (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for comparative nitration.

Step-by-Step Methodology
  • Preparation: Set up two identical reaction flasks, each equipped with a magnetic stirrer and a dropping funnel, in an ice bath.

  • Dissolution: In Flask A, dissolve 1.0 mmol of 7-Methyl-3,4-dihydroquinolin-2(1H)-one in 10 mL of glacial acetic acid. In Flask B, dissolve 1.0 mmol of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one in 10 mL of glacial acetic acid.

  • Cooling: Allow both solutions to cool to 0-5 °C with stirring.

  • Nitrating Agent: Prepare a solution of nitric acid (1.1 mmol) in glacial acetic acid (2 mL).

  • Addition: Add the nitric acid solution dropwise and simultaneously to both Flask A and Flask B over 5 minutes.

  • Monitoring: Monitor the progress of each reaction independently every 15 minutes using Thin Layer Chromatography (TLC). Record the time required for the complete disappearance of the starting material.

  • Quenching: Once a reaction is complete, carefully pour the mixture into 50 mL of ice-cold water.

  • Work-up: Collect the precipitated product by filtration or extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the products (expected to be a mixture of 6-nitro and 8-nitro derivatives) by ¹H NMR and Mass Spectrometry to determine the yield and isomeric ratio.

Reactivity Beyond Electrophilic Substitution

A key difference lies in the reactivity of the substituent itself. The hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a functional handle for a variety of reactions that are not possible with the inert methyl group.

  • O-Alkylation: The phenolic hydroxyl group can be readily deprotonated with a mild base (e.g., K₂CO₃) and alkylated with electrophiles like alkyl halides. This is a common strategy in medicinal chemistry, for example, in the synthesis of Aripiprazole and Brexpiprazole, where the 7-hydroxy group is alkylated with a long chain containing a terminal bromide. [11][12]* O-Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides.

  • Ether Synthesis: Williamson ether synthesis can be performed to introduce various aryl or alkyl ethers.

These reactions dramatically expand the synthetic utility of the 7-hydroxy derivative compared to its 7-methyl counterpart.

Conclusion

The choice between 7-Methyl-3,4-dihydroquinolin-2(1H)-one and 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one as a synthetic intermediate is dictated by the desired chemical transformation.

  • For electrophilic aromatic substitution, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is the far more reactive substrate. Its potent activation of the aromatic ring allows for milder reaction conditions, faster reaction times, and often higher yields.

  • For subsequent derivatization, the 7-hydroxy derivative offers significantly greater versatility. The hydroxyl group serves as a reactive site for introducing a wide array of functional groups via O-alkylation, O-acylation, and other transformations.

In contrast, the 7-methyl derivative is more stable and less reactive. It is the substrate of choice when modifications to the aromatic ring are not desired or when harsh conditions are required for other transformations on the molecule where a sensitive phenol group would interfere. Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic routes in drug discovery and development.

References

  • Google Patents. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
  • Reddy, T. R., et al. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. [Link]

  • Reddy, T. R., et al. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 2018. [Link]

  • Quora. Why is nitration in phenol easier than benzene?. [Link]

  • Quora. Which of the following compound is easily nitrated, phenol or toluene?. [Link]

  • Quora. How does the methyl group o-p directing?. [Link]

  • Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]

  • Chemistry Stack Exchange. Reactivity comparison of phenol and toluene towards electrophilic substitution. [Link]

  • Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry LibreTexts. 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

  • YouTube. Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry 18.1. [Link]

  • S. King, Lecture Notes Chem 51B, Chapter 18 Electrophilic Aromatic Substitution. [Link]

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Comparative

A Comparative Guide to the Lipophilicity of 7-Methyl and 1-Methyl 3,4-Dihydroquinolin-2(1H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Lipophilicity in Drug Discovery Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1][2][3][4] It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][5][4] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly related to its lipophilicity.[1] Consequently, a deep understanding and precise modulation of this parameter are critical for the successful development of new therapeutic agents.[3][5] The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Subtle structural modifications, such as the placement of a methyl group, can significantly alter the physicochemical properties of these molecules, including their lipophilicity. This guide focuses on two such analogs: 7-methyl-3,4-dihydroquinolin-2(1H)-one and 1-methyl-3,4-dihydroquinolin-2(1H)-one, to illustrate the impact of methyl group placement on this crucial property.

Structural and Electronic Considerations: Predicting Lipophilicity

The position of the methyl group on the 3,4-dihydroquinolin-2(1H)-one core is expected to have a distinct impact on the overall lipophilicity of the molecule. This can be rationalized by considering the electronic and steric effects of the substituent.

7-Methyl-3,4-dihydroquinolin-2(1H)-one: The methyl group at the C7 position is attached to the aromatic ring. This substitution is anticipated to increase the molecule's lipophilicity compared to the unsubstituted parent compound. The methyl group is electron-donating, which can subtly influence the electron density of the aromatic system, and its non-polar nature contributes directly to the overall lipophilicity.[6]

1-Methyl-3,4-dihydroquinolin-2(1H)-one: In this analog, the methyl group is attached to the nitrogen atom of the lactam ring. N-methylation significantly alters the electronic properties of the amide functionality. It removes the potential for hydrogen bond donation from the amide nitrogen, a key factor in aqueous solubility. This modification is expected to lead to a substantial increase in lipophilicity.[7]

Hypothesis: It is hypothesized that the 1-methyl analog will exhibit a higher lipophilicity (a higher logP value) than the 7-methyl analog due to the more significant impact of N-methylation on reducing polarity compared to C-methylation on the aromatic ring.

Quantitative Comparison of Lipophilicity

To provide a clear comparison, the following table summarizes the predicted and experimentally determined lipophilicity values (logP) for the two analogs. The experimental values are to be determined using the protocol outlined in Section 4.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP RangeExperimental logP (Shake-Flask Method)
7-Methyl-3,4-dihydroquinolin-2(1H)-oneC₁₀H₁₁NO161.201.5 - 2.0[6]To be determined
1-Methyl-3,4-dihydroquinolin-2(1H)-oneC₁₀H₁₁NO161.201.2 - 1.8[6]To be determined

Note: The predicted logP values are based on extrapolations from analogous structures and computational models.[6][8]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "gold standard" for the experimental determination of the partition coefficient (logP) is the shake-flask method.[9] This method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water, representing a lipid and an aqueous environment, respectively.[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the logP of the quinolinone analogs.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_sol Prepare saturated n-octanol and water phases prep_comp Accurately weigh and dissolve test compound prep_sol->prep_comp mix Mix compound solution with n-octanol and water prep_comp->mix shake Shake at constant temperature to reach equilibrium mix->shake separate Separate the n-octanol and water layers shake->separate analyze_aq Analyze concentration in aqueous phase (e.g., by UV-Vis or HPLC) separate->analyze_aq analyze_org Analyze concentration in n-octanol phase (e.g., by UV-Vis or HPLC) separate->analyze_org calc_logp Calculate logP = log([Compound]octanol / [Compound]water) analyze_aq->calc_logp analyze_org->calc_logp

Caption: Workflow for logP determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Phases:

    • Mix equal volumes of n-octanol and water in a separatory funnel.

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C) to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Preparation of Compound Stock Solution:

    • Accurately weigh approximately 1-5 mg of the test compound (7-methyl or 1-methyl 3,4-dihydroquinolin-2(1H)-one).

    • Dissolve the compound in a small, known volume of the saturated n-octanol phase to create a stock solution of known concentration.

  • Partitioning:

    • In a clean glass vial, combine a known volume of the saturated water phase and a known volume of the compound's n-octanol stock solution. A phase ratio (Voctanol/Vwater) between 1:1 and 4:1 is common.

    • Seal the vial and shake it vigorously for at least 1 hour at a constant temperature to allow for the partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer using separate, clean syringes.

  • Concentration Analysis:

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve for each compound in each phase should be prepared beforehand to ensure accurate quantification.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]water

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Discussion and Implications for Drug Development

The experimentally determined logP values will provide crucial insights into the potential ADMET properties of these analogs.

  • Higher Lipophilicity (Higher logP): A compound with higher lipophilicity, as is expected for the 1-methyl analog, will likely exhibit better absorption across the gut wall and improved penetration of the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.[2]

  • Moderate Lipophilicity (Lower logP): The 7-methyl analog, with its predicted moderate lipophilicity, may strike a better balance between membrane permeability and aqueous solubility. An optimal logP range for oral bioavailability is often considered to be between 0 and 3.[2]

The choice between these two analogs in a drug discovery program would depend on the specific therapeutic target and the desired pharmacokinetic profile. For a central nervous system (CNS) target, the higher lipophilicity of the 1-methyl analog might be advantageous. Conversely, for a peripheral target where high aqueous solubility is beneficial, the 7-methyl analog could be the more promising candidate.

Conclusion

This guide has provided a comprehensive comparison of the lipophilicity of 7-methyl and 1-methyl 3,4-dihydroquinolin-2(1H)-one analogs. By understanding the structural basis for their differing lipophilicities and employing robust experimental methods for their quantification, researchers can make more informed decisions in the design and optimization of novel drug candidates based on the quinolinone scaffold. The presented experimental protocol offers a reliable framework for obtaining the empirical data necessary to validate the theoretical predictions and guide further drug development efforts.

References

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem.
  • The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs - Benchchem.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences.
  • The influence of lipophilicity in drug discovery and design - PubMed.
  • The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate.
  • Lipophilicity in drug discovery - PubMed.
  • Prediction of Lipophilicity of some Quinolone Derivatives by using Quantitative Structure- Activity Relationship - PubMed.
  • Prediction of Lipophilicity of some Quinolone Derivatives by using Quantitative Structure-Activity Relationship | Bentham Science Publishers.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • 1-Methyl-3,4-dihydroquinolin-2(1H)-one - PubChem.

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Validation

HPLC Method Validation for Quantifying 7-Methyl-3,4-dihydroquinolin-2(1H)-one Purity: A Comparative Guide

Executive Summary 7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-18-0), also known as 7-methyl-3,4-dihydrocarbostyril, is a critical synthetic intermediate in the manufacturing of the atypical antipsychotic drug Arip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-18-0), also known as 7-methyl-3,4-dihydrocarbostyril, is a critical synthetic intermediate in the manufacturing of the atypical antipsychotic drug Aripiprazole. Because impurities generated during the synthesis of this intermediate can carry over into the final Active Pharmaceutical Ingredient (API), accurate purity quantification is a strict regulatory requirement.

This guide objectively compares a modernized, stability-indicating Gradient RP-HPLC method utilizing Core-Shell technology (Method A) against a Traditional Isocratic RP-HPLC method (Method B) . By applying the principles of the ICH Q2(R2) guidelines[1], we provide a self-validating experimental protocol and comprehensive validation data demonstrating why Method A is the superior choice for resolving closely related regioisomers.

Mechanistic Rationale: The Analytical Challenge

The synthesis of 7-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the alkylation and cyclization of 3-methylaniline. This pathway inherently risks the formation of structurally similar impurities, most notably the regioisomer 5-methyl-3,4-dihydroquinolin-2(1H)-one and the oxidized derivative 7-methylquinolin-2(1H)-one [2].

SynthesisPathway SM 3-Methylaniline + 3-Chloropropionyl Chloride Int 7-Methyl-3,4-dihydroquinolin-2(1H)-one (Target Intermediate) SM->Int Alkylation & Cyclization Imp1 5-Methyl-3,4-dihydroquinolin-2(1H)-one (Regioisomer Impurity) SM->Imp1 Side Reaction Imp2 7-Methylquinolin-2(1H)-one (Oxidation Impurity) Int->Imp2 Oxidation API Aripiprazole (Final API) Int->API Multi-step Synthesis

Fig 1. Synthesis pathway of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and its critical impurities.

Separating the 7-methyl and 5-methyl isomers is notoriously difficult due to their nearly identical hydrophobicities.

  • Column Chemistry Causality: We selected a Core-Shell C18 column for Method A. The solid silica core limits the diffusion path length of analyte molecules into the porous outer layer. This minimizes mass transfer resistance (the C -term in the van Deemter equation), resulting in significantly sharper peaks and higher theoretical plates compared to fully porous particles.

  • Mobile Phase Causality: A phosphate buffer adjusted to pH 3.0 is utilized. The acidic environment suppresses the ionization of residual basic starting materials (e.g., unreacted amines), preventing secondary interactions with free silanol groups on the stationary phase that cause peak tailing.

Methodology Comparison: Gradient Core-Shell vs. Isocratic Porous

To demonstrate the performance leap, we compared the optimized Method A against a standard isocratic method (Method B) commonly found in legacy monographs.

Table 1: Chromatographic Parameters & Performance Comparison

ParameterMethod A (Optimized Gradient)Method B (Traditional Isocratic)
Column Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Fully Porous C18 (250 x 4.6 mm, 5.0 µm)
Mobile Phase A: 10mM Phosphate Buffer (pH 3.0)B: Acetonitrile (Gradient)Methanol : Water (60:40 v/v) (Isocratic)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 215 nmUV at 254 nm
Run Time 15 minutes35 minutes
Resolution ( Rs​ ) *3.2 (Baseline separation)1.4 (Partial co-elution)
Peak Tailing ( Tf​ ) 1.051.65
Carryover Risk Low (Gradient wash removes late eluters)High (Late eluters broaden and persist)

*Resolution calculated between the 7-methyl target and the 5-methyl regioisomer.

Verdict: Method A provides baseline resolution ( Rs​>2.0 ) in less than half the run time. The gradient elution ensures that highly retained, fully aromatized impurities are efficiently washed off the column, preventing carryover.

Self-Validating Experimental Protocol (Method A)

To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST). The analytical run is a self-validating system; if the SST criteria fail, the system halts, preventing the generation of unreliable data.

Step 1: Reagent & Solution Preparation
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Diluent: Methanol : Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 7-Methyl-3,4-dihydroquinolin-2(1H)-one reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.

  • System Suitability Solution: Spike the Standard Solution with 1.0 µg/mL of 5-methyl-3,4-dihydroquinolin-2(1H)-one (regioisomer impurity).

Step 2: Chromatographic Conditions (Gradient Program)
  • Time 0-2 min: 20% B

  • Time 2-10 min: Linear ramp to 60% B

  • Time 10-12 min: Hold at 60% B (Column wash)

  • Time 12-12.1 min: Return to 20% B

  • Time 12.1-15 min: Re-equilibration at 20% B

Step 3: System Suitability Testing (SST) Execution

Inject the System Suitability Solution in five replicates before analyzing unknown samples. The system is validated for the run only if :

  • Resolution ( Rs​ ) between 5-methyl and 7-methyl isomers is ≥2.0 .

  • Tailing factor ( Tf​ ) for the 7-methyl peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the target peak area is ≤2.0% .

ICH Q2(R2) Validation Framework & Results

The method was validated according to the latest ICH Q2(R2) guidelines for analytical procedures [1].

ValidationWorkflow Start Method Development & SST (ICH Q14) Spec Specificity / Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy (Recovery) (Spiked Samples 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness (Parameter Variation) Acc->Rob Prec->Rob Report Validation Report (Regulatory Submission) Rob->Report

Fig 2. Analytical procedure validation workflow according to ICH Q2(R2) guidelines.

Validation Summary Data
  • Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic) confirmed that degradation products do not co-elute with the target peak. Peak purity angle was less than the peak purity threshold (via DAD detector), proving mass balance and homogeneity.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Accuracy: Determined by spiking known amounts of the intermediate into a synthetic matrix at 80%, 100%, and 120% levels.

Table 2: ICH Q2(R2) Validation Results Summary for Method A

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method A)Status
Specificity No interference at retention timePeak Purity Match > 990Pass
Linearity Range LOQ to 120% of specification0.05 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.015 µg/mL LOQ: 0.05 µg/mLPass
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Precision) RSD ≤2.0% (n=6)0.85%Pass
Intermediate Precision RSD ≤2.0% (Different Analyst/Day)1.12%Pass
Robustness Rs​≥2.0 under deliberate variations Rs​ range: 2.8 – 3.4 (pH ±0.2, Temp ±5°C)Pass

Conclusion

Quantifying the purity of 7-Methyl-3,4-dihydroquinolin-2(1H)-one requires an analytical method capable of resolving highly similar regioisomers. As demonstrated by the comparative data, traditional isocratic methods on fully porous columns (Method B) fail to provide adequate resolution and are prone to carryover. By leveraging Core-Shell column technology and gradient elution (Method A), laboratories can achieve baseline separation ( Rs​=3.2 ), superior peak shape, and full compliance with ICH Q2(R2) validation requirements, ensuring the downstream safety and efficacy of the final Aripiprazole API.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link]

  • Lories, I. B., et al. Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals (Acta Chromatographica). Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methyl- and Unsubstituted Dihydroquinolinones

For researchers and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also intricate structural details through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation behaviors of 7-methyl-3,4-dihydroquinolin-2(1H)-one and its unsubstituted counterpart, 3,4-dihydroquinolin-2(1H)-one. Understanding these patterns is crucial for metabolite identification, impurity profiling, and quality control in pharmaceutical research.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The addition of a methyl group at the 7-position can significantly alter a molecule's physicochemical properties and metabolic fate. These subtle structural differences manifest as distinct fragmentation patterns in mass spectrometry, providing a powerful tool for their differentiation.

The Foundational Chemistry of Dihydroquinolinone Fragmentation

Under mass spectrometry conditions, the fragmentation of the dihydroquinolinone core is governed by the principles of charge distribution and the relative stability of the resulting fragment ions.[2][3] For both 7-methyl- and unsubstituted dihydroquinolinones, the initial ionization event, typically the removal of an electron to form a molecular ion (M+•), sets the stage for a cascade of fragmentation reactions.

The most common fragmentation pathways for the core dihydroquinolinone structure involve cleavages of the heterocyclic ring. These pathways are influenced by the location of the charge and the stability of the resulting radical cations and neutral losses.

Unsubstituted 3,4-Dihydroquinolin-2(1H)-one: The Archetype's Fragmentation

The mass spectrum of 3,4-dihydroquinolin-2(1H)-one is characterized by several key fragmentation pathways that arise from the initial molecular ion.

Key Fragmentation Pathways for Unsubstituted Dihydroquinolinone

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction in dihydroquinolinone leads to the expulsion of ethylene (C2H4) from the saturated portion of the heterocyclic ring. This results in a prominent fragment ion.

  • Loss of CO: The amide carbonyl group is susceptible to cleavage, leading to the loss of a neutral carbon monoxide molecule. This is a common fragmentation for lactams.

  • Ring Opening and Subsequent Cleavages: The molecular ion can undergo ring opening, followed by a series of bond cleavages to yield smaller, stable fragment ions.

7-Methyl-3,4-dihydroquinolin-2(1H)-one: The Influence of a Methyl Substituent

The introduction of a methyl group at the 7-position of the aromatic ring introduces new and altered fragmentation pathways.[4] The electron-donating nature of the methyl group can influence the initial site of ionization and direct subsequent fragmentation events.

Impact of the 7-Methyl Group on Fragmentation

  • Benzylic Cleavage: The most significant new pathway introduced by the 7-methyl group is benzylic cleavage. The bond between the aromatic ring and the methyl group can cleave, leading to the loss of a methyl radical (•CH3). This results in a stable benzylic cation and is often a dominant fragmentation pathway.

  • Enhanced RDA Fragmentation: The electron-donating methyl group can stabilize the positive charge on the aromatic ring, potentially enhancing the favorability of the Retro-Diels-Alder fragmentation pathway compared to the unsubstituted analog.

  • Formation of Tropylium Ion: A common rearrangement in the mass spectrometry of alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion (C7H7+). This can occur through rearrangement and cleavage of the 7-methyl-dihydroquinolinone molecular ion.

Comparative Data Summary

The following table summarizes the expected key fragment ions for both compounds under typical mass spectrometry conditions. The relative abundances are predicted based on general fragmentation principles and data from related compounds.

Fragment IonUnsubstituted Dihydroquinolinone (m/z)7-Methyl-Dihydroquinolinone (m/z)Proposed Origin
[M]+• 147161Molecular Ion
[M - C2H4]+• 119133Retro-Diels-Alder
[M - CO]+• 119133Loss of Carbon Monoxide
[M - CH3]+ -146Loss of Methyl Radical
Tropylium Ion -91Rearrangement and Cleavage

Experimental Protocols

To empirically determine and compare the fragmentation patterns of these two compounds, a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.

I. Sample Preparation
  • Standard Solutions: Prepare 1 mg/mL stock solutions of 7-methyl-3,4-dihydroquinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one in methanol.

  • Working Solutions: Serially dilute the stock solutions to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

II. Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
III. Mass Spectrometry (MS) Conditions

A triple quadrupole or Q-TOF mass spectrometer operating in positive electrospray ionization mode is recommended.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon
Collision Energy Ramped from 10 to 40 eV

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed major fragmentation pathways for both the unsubstituted and 7-methyl-substituted dihydroquinolinones.

G cluster_unsubstituted Unsubstituted Dihydroquinolinone Fragmentation M_unsub [M]+• (m/z 147) RDA_unsub [M - C2H4]+• (m/z 119) M_unsub->RDA_unsub  -C2H4 CO_loss_unsub [M - CO]+• (m/z 119) M_unsub->CO_loss_unsub  -CO

Caption: Proposed fragmentation of unsubstituted dihydroquinolinone.

G cluster_methyl 7-Methyl-Dihydroquinolinone Fragmentation M_methyl [M]+• (m/z 161) RDA_methyl [M - C2H4]+• (m/z 133) M_methyl->RDA_methyl  -C2H4 CO_loss_methyl [M - CO]+• (m/z 133) M_methyl->CO_loss_methyl  -CO CH3_loss [M - CH3]+ (m/z 146) M_methyl->CH3_loss  -•CH3 Tropylium Tropylium Ion (m/z 91) M_methyl->Tropylium  Rearrangement

Caption: Proposed fragmentation of 7-methyl-dihydroquinolinone.

Conclusion: A Tale of Two Spectrums

The presence of a single methyl group on the dihydroquinolinone scaffold creates a markedly different fragmentation landscape. While both the unsubstituted and 7-methyl-substituted compounds exhibit common losses of ethylene and carbon monoxide, the 7-methyl analog is distinguished by the characteristic loss of a methyl radical and the potential formation of a tropylium ion. These distinct fragmentation patterns serve as reliable diagnostic markers for the structural elucidation and differentiation of these closely related compounds. By understanding these fundamental fragmentation behaviors, researchers can more confidently identify and characterize dihydroquinolinone derivatives in complex matrices, accelerating the pace of drug discovery and development.

References

  • Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 861-874. Available from: [Link]

  • Li, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(7), 1105. Available from: [Link]

  • Zhang, J., et al. (2021). Synthesis of alkyl-substituted 3,4-dihydroquinolin-2(1H)-ones. Organic & Biomolecular Chemistry, 19(40), 8757-8761. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic Chemistry, 103, 104182. Available from: [Link]

  • Li, X., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. Available from: [Link]

  • Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 9976183. Available from: [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available from: [Link]

  • BGC-MS. (n.d.). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Available from: [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. Available from: [Link]

  • Wang, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. Available from: [Link]

  • Brodbelt, J. S., et al. (2010). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Journal of the American Society for Mass Spectrometry, 21(11), 1953–1961. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 7. Available from: [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Jekabson, N., et al. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. Rapid Communications in Mass Spectrometry, 23(18), 2891–2900. Available from: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • Wang, Y., et al. (2017). Suppression of Fragmentation in Mass Spectrometry. The Journal of Physical Chemistry Letters, 8(19), 4786–4791. Available from: [Link]

  • Zádor, J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Physical Chemistry Chemical Physics, 22(16), 8635–8653. Available from: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Available from: [Link]

Sources

Validation

Comparative Analysis of Cyclization Pathways for 7-Methyl-3,4-dihydro-1H-quinolin-2-one

As a Senior Application Scientist, I frequently consult on the optimization of nitrogen-containing heterocyclic scaffolds. The synthesis of 7-methyl-3,4-dihydro-1H-quinolin-2-one (a functionalized hydrocarbostyril) prese...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of nitrogen-containing heterocyclic scaffolds. The synthesis of 7-methyl-3,4-dihydro-1H-quinolin-2-one (a functionalized hydrocarbostyril) presents a classic regioselectivity challenge in organic synthesis[1]. Because this scaffold is a privileged pharmacophore in drug development, selecting the correct cyclization pathway is critical not only for yield but for absolute structural precision.

This guide objectively compares the traditional acid-mediated approaches against modern transition-metal and photoredox-catalyzed methodologies, providing the mechanistic causality and self-validating protocols necessary to scale these reactions confidently.

Mechanistic Causality & Pathway Analysis

The fundamental challenge in synthesizing the 7-methyl substituted isomer lies in the symmetry and electronic distribution of the starting materials. Below is an analysis of the three primary synthetic pathways.

Pathway A: Classical Intramolecular Friedel-Crafts Alkylation

Historically, the hydrocarbostyril skeleton is constructed via the intramolecular cyclization of N-(m-tolyl)acrylamide using strong Brønsted or Lewis acids (e.g., AlCl₃, TFA, or Polyphosphoric acid)[2].

  • The Causality of Poor Regioselectivity: The methyl group on the m-tolyl ring is weakly activating and ortho/para directing. During the electrophilic aromatic substitution, the protonated acrylamide intermediate can attack either the C6 position (para to the methyl) or the C2 position (ortho to the methyl). While steric hindrance slightly favors C6 (yielding the 7-methyl isomer), the C2 attack is highly competitive, resulting in a difficult-to-separate mixture of 7-methyl and 5-methyl-3,4-dihydro-1H-quinolin-2-one[2].

Pathway B: Palladium-Catalyzed Heck-Matsuda Tandem Reaction

To bypass the regioselectivity flaws of Friedel-Crafts chemistry, the 3 utilizes 4-methyl-2-nitroaniline as the starting material[3].

  • The Causality of Absolute Regiocontrol: By pre-installing the nitrogen atom at the ortho position relative to the coupling site, regioselectivity is structurally locked. The aniline amine is diazotized and replaced by methyl acrylate via a Pd-catalyzed insertion. Subsequent reduction of the nitro group triggers a spontaneous intramolecular amidation. Because the methyl group's position is fixed relative to the reacting functional groups, the 7-methyl isomer is produced with 100% regioselectivity[3].

Pathway C: Photoredox-Catalyzed Radical Cascade

Recent advancements utilize visible-light photoredox catalysis (e.g., using Gold complexes, TBADT, or organic dyes like 4CzIPN) to initiate a radical cascade[4][5].

  • The Causality of Mild Activation: Instead of thermal electrophilic activation, 6 excites the catalyst, generating a highly reactive radical intermediate at room temperature[6]. This radical undergoes a 6-endo-trig cyclization. The exceptionally mild conditions prevent the degradation of sensitive functional groups, and the radical pathway exhibits higher steric sensitivity than cationic pathways, significantly improving the ratio of the 7-methyl isomer over the 5-methyl byproduct[4].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each pathway based on recent literature benchmarks.

MetricPathway A (Friedel-Crafts)Pathway B (Heck-Matsuda)Pathway C (Photoredox)
Regioselectivity Poor (~60:40 mixture of 7-Me:5-Me)Absolute (100% 7-Me) Good (>85:15 ratio)
Typical Yield 40 – 60%65 – 80%70 – 95%
Reaction Conditions Harsh (Strong Acids, 100–150 °C)Mild (60 °C, One-Pot)Very Mild (Room Temp, Light)
Functional Group Tolerance Low (Cleaves sensitive groups)HighExcellent
Catalyst / Reagent Cost Low (Bulk acids)Moderate (Pd salts)High (Specialized Photocatalysts)
Primary Use Case Legacy bulk synthesisPrecision API synthesis Late-stage functionalization

Visualizations of Cyclization Logic

G SM1 N-(m-tolyl)acrylamide FC Pathway A: Friedel-Crafts (AlCl3 / Heat) SM1->FC PR Pathway C: Photoredox (Visible Light) SM1->PR SM2 4-Methyl-2-nitroaniline HM Pathway B: Heck-Matsuda (Pd-Catalyzed) SM2->HM Prod7 7-Methyl Isomer (Target Product) FC->Prod7 Para-attack (~60%) Prod5 5-Methyl Isomer (Byproduct) FC->Prod5 Ortho-attack (~40%) PR->Prod7 Steric control (>85%) PR->Prod5 Minor (<15%) HM->Prod7 Absolute Regiocontrol (100%)

Caption: Regioselectivity divergence across three distinct cyclization pathways for hydrocarbostyril synthesis.

Mechanism A 1. 4-Methyl-2-nitroaniline B 2. Aryl Diazonium Salt (Electrophilic Intermediate) A->B Diazotization (Polymer-NO2-, p-TsOH) C 3. Pd-Catalyzed Insertion (Methyl Acrylate Addition) B->C Pd(OAc)2 Catalyst D 4. Heck Adduct (ortho-Nitro Cinnamate) C->D β-Hydride Elimination E 5. Reductive Cyclization (NO2 -> NH2 -> Amidation) D->E Reduction (H2/Pd-C) F 6. 7-Methyl-3,4-dihydro-1H-quinolin-2-one E->F Intramolecular Ring Closure

Caption: Step-by-step mechanistic cycle of the highly regioselective Heck-Matsuda tandem reaction.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. Each critical step includes the observable causality that confirms the reaction is proceeding correctly.

Protocol 1: One-Pot Heck-Matsuda Synthesis (Pathway B)

Adapted from the robust diazonium-coupling methodologies established in recent tandem reaction literature[3].

  • In Situ Diazotization:

    • Action: Dissolve 4-methyl-2-nitroaniline (1.0 equiv) in methanol. Add p-toluenesulfonic acid monohydrate (3.0 equiv) and polymer-supported nitrite (3.0 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will transition from a bright yellow suspension to a clear, pale diazonium solution. The use of polymer-supported nitrite ensures a slow, controlled release of NO₂⁻, preventing the explosive degradation of the diazonium intermediate.

  • Heck-Matsuda Coupling:

    • Action: To the same vessel, add palladium(II) acetate (5 mol%) and methyl acrylate (5.0 equiv). Heat the sealed mixture to 60 °C for 1.5 hours.

    • Self-Validation: The highly electrophilic nature of the diazonium salt allows insertion without the need for basic conditions or complex phosphine ligands. The formation of palladium black (a dark precipitate) indicates the completion of the catalytic cycle.

  • Reductive Cyclization:

    • Action: Filter the reaction mixture through a short Celite pad to remove the polymer resin and Pd catalyst. Transfer the filtrate to a hydrogenation vessel, add 10% Pd/C, and stir under an H₂ atmosphere (1 atm) for 4 hours.

    • Self-Validation: Hydrogen uptake corresponds to the reduction of the nitro group to an amine. Once formed, the nascent nucleophilic amine spontaneously attacks the adjacent methyl ester. The thermodynamic stability of the resulting 6-membered lactam drives the equilibrium entirely to the cyclized product.

  • Isolation: Concentrate in vacuo and purify via neutral alumina flash column chromatography (eluting with 20% diethyl ether in hexane) to yield pure 7-methyl-3,4-dihydro-1H-quinolin-2-one[3].

Protocol 2: Photoredox-Catalyzed Radical Cascade (Pathway C)

Optimized for late-stage functionalization where mild conditions are paramount[4][5].

  • Reaction Setup:

    • Action: In an oven-dried Schlenk tube, combine N-(m-tolyl)acrylamide (1.0 equiv), the photocatalyst (e.g., TBADT or 4CzIPN, 2-5 mol%), and a hydrogen atom transfer (HAT) agent if required by the specific catalyst system. Dissolve in anhydrous, degassed acetonitrile.

    • Self-Validation: Degassing via three freeze-pump-thaw cycles is absolutely critical. Oxygen is a potent triplet quencher and will shut down the photocatalytic cycle, resulting in recovered starting material.

  • Photochemical Irradiation:

    • Action: Irradiate the stirring mixture with blue LEDs (460 nm) or UV-A (370 nm for TBADT) at room temperature for 12–24 hours[5].

    • Self-Validation: The visible light selectively excites the photocatalyst to its triplet state. Because no thermal energy is applied, the reaction profile remains exceptionally clean. The radical intermediate undergoes a 6-endo-trig cyclization, with steric repulsion directing the ring closure predominantly away from the meta-methyl group.

  • Workup: Quench the light source, remove the solvent under reduced pressure, and isolate the product via standard silica gel chromatography.

References

  • Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry - ACS Publications. 3

  • Gold-Mediated Cyclization of N-Acrylamides via Energy Transfer Photocatalysis. Organic Letters - ACS Publications. 4

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)‑ones via Catalytic Annulation of α,β-unsaturated N-arylamides. Preprints.org. 2

  • Photoinduced TBADT-Catalyzed Alkylation of Alkyl (E)-3-(2-Methacrylamidoaryl)acrylates to Access 3,4-Dihydroquinolin-2-(1H)-ones. Organic Letters - ACS Publications. 5

  • Endo/Exo-Controllable Photocyclization by EnT-SET-Switch. Organic Letters - ACS Publications. 6

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem: Synthesis and Derivatives. Vulcanchem. 1

Sources

Comparative

Benchmarking 7-Methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Pharmaceutical Intermediates

As drug discovery pivots toward highly lipophilic and sterically tuned scaffolds for central nervous system (CNS) targets, the selection of the right bicyclic intermediate is critical. The dihydroquinolinone core is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly lipophilic and sterically tuned scaffolds for central nervous system (CNS) targets, the selection of the right bicyclic intermediate is critical. The dihydroquinolinone core is a privileged scaffold, most notably recognized in atypical antipsychotics like aripiprazole and brexpiprazole.

This guide benchmarks 7-Methyl-3,4-dihydroquinolin-2(1H)-one against the industry-standard 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one . By analyzing their divergent chemoselectivity, physicochemical properties, and synthetic workflows, researchers can make evidence-based decisions when designing next-generation therapeutics.

Structural & Physicochemical Benchmarking

The saturation at positions 3 and 4 of the dihydroquinolinone core reduces planarity compared to fully aromatic quinolines, altering both electronic properties and receptor binding kinetics[1]. However, the substitution at the 7-position dictates the molecule's reactivity and its ultimate pharmacological profile.

The 7-methyl group introduces specific steric and electronic effects that enhance lipophilicity and membrane permeability, a crucial factor for blood-brain barrier (BBB) penetration[1]. In contrast, the 7-hydroxy variant provides a strong hydrogen-bond donor/acceptor site, which lowers the LogP but enables rapid ether-linkage formations.

Quantitative Comparison Table
Property / Metric7-Methyl-3,4-dihydroquinolin-2(1H)-one (Benchmark)7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Standard)3,4-Dihydroquinolin-2(1H)-one (Unsubstituted)
CAS Number 19352-59-1[2]22246-18-04702-43-6
Molecular Weight 161.20 g/mol [1]163.17 g/mol 147.17 g/mol
LogP (Predicted) 1.5 – 2.0[1]~1.2[1]~1.3
Primary Reactive Site N1 (Amide), C7 (Benzylic)O7 (Phenolic OH)[3]N1 (Amide)
Standard Linkage Formed Amide / AlkylEther[3]Amide
Commercial Application Next-Gen Lipophilic ScaffoldsAripiprazole, BrexpiprazoleGeneral Kinase Inhibitors

Chemoselectivity & Synthetic Workflows

The causality behind choosing the 7-methyl variant lies in its orthogonal reactivity . When functionalizing the 7-hydroxy standard with an alkyl halide (e.g., 1,4-dibromobutane), the reaction is heavily biased toward O-alkylation due to the high nucleophilicity of the phenoxide ion generated under basic conditions[3]. If an N-alkylated product is desired from the 7-hydroxy starting material, complex protecting-group chemistry is required.

Conversely, 7-Methyl-3,4-dihydroquinolin-2(1H)-one lacks the competing hydroxyl group. Its primary acidic proton resides on the amide nitrogen (N1). This allows for exclusive, clean N-alkylation. Furthermore, the 7-methyl group is not merely a passive lipophilic bulk; it can undergo late-stage benzylic bromination via radical conditions, opening pathways for C-C or C-N bond formation at the 7-position without relying on an ether linkage.

SyntheticWorkflow Substrate1 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Standard) Reagent Base + Alkyl Halide (R-X) Substrate1->Reagent Substrate2 7-Methyl-3,4-dihydroquinolin-2(1H)-one (Benchmark) Substrate2->Reagent Prod3 Benzylic Bromination (NBS) 7-Bromomethyl Intermediate Substrate2->Prod3 Radical Conditions Prod1A O-Alkylation (Major) Ether Linkage Reagent->Prod1A Preferred site (-OH) Prod1B N-Alkylation (Minor) Side Product Reagent->Prod1B Competing site (N1) Prod2 N-Alkylation (Exclusive) Amide Linkage Reagent->Prod2 Exclusive site (N1)

Figure 1: Divergent chemoselectivity workflows of 7-OH vs. 7-Methyl substituted dihydroquinolinones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful transformations.

Protocol A: Chemoselective N-Alkylation of 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Causality: While mild bases (like K₂CO₃) are sufficient to deprotonate the phenol in the 7-hydroxy variant[3], the amide N-H of the 7-methyl variant has a higher pKa (~15). Using a stronger base like Sodium Hydride (NaH) in a polar aprotic solvent ensures complete deprotonation, driving the reaction to completion rapidly and preventing unreacted starting material.

  • Preparation: Dissolve 1.0 eq of1[1] in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the flask to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Expert Note: Cooling controls the exothermic hydrogen gas evolution and prevents solvent degradation. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Dropwise add 1.5 eq of the desired alkyl halide (e.g., 1,4-dibromobutane). Warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR): Perform ¹H-NMR (CDCl₃). Validation criteria: The broad singlet at ~10.1 ppm (amide N-H) must completely disappear. A new downstream triplet at ~3.9 ppm corresponding to the N-CH₂ group will confirm successful N-alkylation.

Protocol B: Late-Stage Benzylic Bromination (Wohl-Ziegler Reaction)

Causality: To functionalize the 7-position without an oxygen linker, the inert methyl group must be activated. Radical bromination selectively targets the benzylic position due to the resonance stabilization of the intermediate radical by the aromatic ring.

  • Preparation: Dissolve 1.0 eq of 7-Methyl-3,4-dihydroquinolin-2(1H)-one in anhydrous Acetonitrile or Carbon Tetrachloride.

  • Initiation: Add 1.1 eq of N-Bromosuccinimide (NBS) and 0.1 eq of Azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture (80°C) under an inert atmosphere for 6 hours. Expert Note: Thermal activation of AIBN is required to initiate homolytic cleavage and drive the radical chain mechanism.

  • Workup: Cool to room temperature, filter off the precipitated succinimide, and concentrate the filtrate. Purify via flash chromatography.

  • Self-Validation (NMR): Perform ¹H-NMR. Validation criteria: The sharp singlet of the 7-methyl group at ~2.3 ppm will shift significantly downfield to ~4.4 ppm, confirming the formation of the 7-bromomethyl (-CH₂Br) electrophile.

Pharmacological Pathway Logic

The shift from a 7-hydroxy to a 7-methyl substituent fundamentally alters how the resulting drug candidate interacts with target receptors (e.g., Dopamine D2 or Serotonin 5-HT receptors). The removal of the hydrogen-bond participating oxygen atom forces the molecule to rely on hydrophobic interactions within the receptor's binding pocket, often increasing the compound's half-life and altering its functional agonism/antagonism profile.

ReceptorLogic Core Dihydroquinolinone Scaffold Mod1 7-OH Substitution (e.g., Aripiprazole) Core->Mod1 Mod2 7-Methyl Substitution (Benchmark Analogue) Core->Mod2 Prop1 H-Bond Donor/Acceptor Lower LogP Mod1->Prop1 Prop2 Steric Bulk, No H-Bonding Higher LogP Mod2->Prop2 Target1 D2 Receptor Binding Pocket (Aqueous/Polar interactions) Prop1->Target1 Ether Linker Target2 D2 Receptor Binding Pocket (Hydrophobic interactions) Prop2->Target2 Alkyl/Amide Linker

Figure 2: Impact of 7-position substitution on physicochemical properties and receptor binding logic.

References

  • PubChemLite / University of Luxembourg - 19352-59-1 (C10H11NO) Structural Information & Monoisotopic Mass. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Methyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring their safe and environmentally sound disposal. This document is structured to provide a clear, logical framework for managing waste containing this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a self-validating and trustworthy system of chemical waste management.

Core Principle: Hazard Identification and Waste Characterization

The foundation of any chemical disposal plan is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for 7-Methyl-3,4-dihydroquinolin-2(1H)-one is not widely available, we can infer its likely hazard profile from structurally similar compounds. The most pertinent analog is 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, for which hazard data is available.[1] This data-driven inference is a critical first step in establishing a conservative and safe disposal protocol.

Based on this analog, 7-Methyl-3,4-dihydroquinolin-2(1H)-one should be handled as a substance with the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, all waste materials, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste . It is not suitable for drain or general trash disposal.[2][3]

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4] 7-Methyl-3,4-dihydroquinolin-2(1H)-one is not a specifically listed waste (F, K, P, or U-list).[3][4][5] However, due to its potential health hazards, it must be disposed of through a licensed hazardous waste contractor to ensure it does not pose a threat to human health or the environment.[6]

Personal Protective Equipment (PPE) and Safety First

Before handling the compound or its waste, wearing appropriate PPE is mandatory. The rationale is to create a barrier between the researcher and the potential irritant and toxic effects of the chemical.

Hazard Class & Statement GHS Pictogram Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) , H302 alt text Standard laboratory attire (long pants, closed-toe shoes).
Skin Irritation (Category 2) , H315 alt text Nitrile rubber gloves, lab coat.
Serious Eye Irritation (Category 2) , H319 alt text Safety glasses with side shields or chemical safety goggles.
Specific Target Organ Toxicity (Single Exposure) , H335 alt text Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Hazard data is inferred from the structural analog 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.[1]

Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and actions required from the point of waste generation to its final collection.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal cluster_spill Contingency Start Waste Generation (e.g., end of experiment) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Stream PPE->Segregate SolidWaste Solid Waste (Contaminated Labware, Unused Solid) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) Segregate->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Store Store Sealed Container in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store Pickup Request Pickup from EHS or Licensed Contractor Store->Pickup Spill Spill Occurs Contain Contain Spill with Inert Absorbent Spill->Contain CollectSpill Collect Spill Debris into Solid Hazardous Waste Container Contain->CollectSpill Clean Clean & Decontaminate Area CollectSpill->Clean Clean->Store

Caption: Logical workflow for the safe disposal of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

This stream includes unused solid compound, contaminated weighing papers, pipette tips, gloves, and paper towels.

  • Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Collection: Place all solid waste contaminated with 7-Methyl-3,4-dihydroquinolin-2(1H)-one directly into this container. Avoid generating dust.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "7-Methyl-3,4-dihydroquinolin-2(1H)-one"

    • CAS Number: (If available)

    • An indication of the hazards: "Irritant, Harmful if Swallowed"

    • The date accumulation started.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.[2]

This stream includes solutions containing the compound and the initial rinsate from cleaning contaminated glassware.

  • Container Selection: Use a dedicated, sealed, and clearly labeled liquid hazardous waste container, typically a solvent-safe carboy (e.g., HDPE or glass).

  • Collection: Pour liquid waste carefully into the container, avoiding splashes. The first rinse of any contaminated glassware should be collected as hazardous waste.[2] Subsequent rinses with soap and water can typically be drain-disposed, but consult your institutional policy.

  • Labeling: As with solid waste, the container must bear a "Hazardous Waste" tag detailing all chemical constituents by full name and their approximate percentages.

  • Storage: Keep the container tightly capped and stored in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (i.e., within a fume hood).

  • Don PPE: Wear the minimum PPE outlined in Section 2. For larger spills, consider additional respiratory protection.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover it with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.[7]

  • Collection: Carefully scoop the absorbed material and place it into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a detergent solution. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[8]

Final Disposal Pathway

The ultimate disposal of 7-Methyl-3,4-dihydroquinolin-2(1H)-one waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] The standard and most effective method for destroying organic compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[8] This process ensures complete chemical destruction, preventing its release into the environment where heterocyclic compounds can act as persistent pollutants.[9]

Do not attempt to neutralize or treat the chemical waste in the lab. Such procedures can be hazardous and may violate regulatory requirements. Always defer to professional disposal services.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our colleagues and the environment.

References

  • ChemView, U.S. EPA. Accidental release measures. Retrieved from a generic safety data sheet structure provided by the EPA's ChemView database, outlining standard spill response procedures. [Link]

  • Generic Safety Data Sheet.
  • Chemos GmbH & Co. KG. Safety Data Sheet for Isododecane. Illustrates standard international disposal advice, emphasizing adherence to local, regional, national, and international regulations. [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Provides institutional best practices for chemical waste collection, labeling, and storage. [Link]

  • Anjali, R., & Shanthakumar, S. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Discusses the environmental risks of improper disposal of heterocyclic compounds. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Describes the F, K, P, and U lists of regulated hazardous wastes. [Link]

  • University of Texas at Austin, Environmental Health and Safety. Procedures for Disposal of Hazardous Waste. Outlines institutional requirements for segregating and managing chemical waste. [Link]

  • Lubrication Engineers, Inc. Safety Data Sheet. A generic example of an SDS that outlines standard handling and storage procedures. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022. A comprehensive guide from a major research institution on proper waste stream management. [Link]

  • RCRAReady. Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. A user-friendly guide to EPA hazardous waste codes. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Official listing of substances considered hazardous under CERCLA. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Provides the regulatory framework for identifying hazardous waste. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. A document listing and describing hazardous waste codes. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is synthesized from safety data for structurally analogous compounds, particularly 7-Hydroxy-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is synthesized from safety data for structurally analogous compounds, particularly 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and other quinoline derivatives. It is imperative that researchers conduct a thorough, experiment-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

Foundational Principle: Hazard-Informed Safety

As laboratory professionals, our primary responsibility is to mitigate risk. The selection of Personal Protective Equipment (PPE) is not a matter of routine; it is a direct response to a compound's specific hazard profile. For 7-Methyl-3,4-dihydroquinolin-2(1H)-one, we must infer its potential hazards from closely related molecules to build a robust safety protocol. Data from these analogues suggest that the compound should be handled as a hazardous substance with multiple potential routes of exposure.

Inferred Hazard Profile

The following table summarizes the known hazard classifications for structurally similar quinolinone and quinoline compounds. This data forms the logical basis for the stringent PPE recommendations that follow.

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Effects
Acute Toxicity (Oral) 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneHarmful if swallowed.[1][2][3]
Skin Corrosion/Irritation 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneCauses skin irritation.[1][4][5]
Serious Eye Damage/Irritation 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneCauses serious eye irritation.[1][4][5]
Respiratory/Skin Sensitization 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, QuinineMay cause an allergic skin reaction.[1][3][6]
Specific Target Organ Toxicity 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneMay cause respiratory irritation.[1][5]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[7]
Carcinogenicity QuinolineSuspected of causing cancer.[7]

The Core Directive: A Multi-Layered PPE Approach

Given the potential for skin, eye, and respiratory irritation, as well as the risk of sensitization and more severe long-term effects, a multi-layered PPE approach is mandatory. The goal is to create redundant barriers that minimize any possibility of exposure.

Task-Dependent PPE Requirements

The level of PPE required is dictated by the specific procedure being performed. Operations that can generate dust or aerosols necessitate a higher level of protection.

TaskMinimum Required PPE
Handling Stock Container Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat
Weighing/Transferring Solid Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Respiratory Protection (if not in a fume hood)
Preparing Solutions Double Nitrile Gloves, Chemical Splash Goggles, Face Shield (recommended), Lab Coat
Cleaning Spills Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical Resistant Apron or Gown, Respiratory Protection
Detailed PPE Specifications
  • Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a suitable first choice. For handling larger quantities or for prolonged tasks, wearing two pairs of gloves (double-gloving) is a field-proven best practice. Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately if contamination is suspected.[7][8]

  • Eye and Face Protection: At a minimum, tightly fitting safety glasses with side shields are required. However, due to the serious eye irritation potential, chemical splash goggles are strongly recommended for all operations. [5] When there is any risk of splashing (e.g., preparing solutions, transferring liquids), a face shield must be worn in addition to goggles to protect the entire face.[8][9]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For procedures involving larger quantities, a chemical-resistant apron or a disposable gown should be worn over the lab coat.[5][7]

  • Respiratory Protection: All work with solid 7-Methyl-3,4-dihydroquinolin-2(1H)-one that could generate dust must be performed within a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an N95 or N100 particulate filter is required.[8] Surgical masks provide no protection from chemical dusts and must not be used.[8]

Operational Plan: From Preparation to Disposal

A disciplined workflow ensures that safety protocols are followed consistently. The following diagram and protocols outline the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Select & Inspect PPE prep_risk->prep_ppe prep_don 3. Don PPE (See Protocol 1) prep_ppe->prep_don prep_area 4. Prepare Work Area (Fume Hood) prep_don->prep_area handle_weigh 5. Weigh/Transfer Compound prep_area->handle_weigh handle_solution 6. Prepare Solution (If applicable) handle_weigh->handle_solution handle_reaction 7. Perform Experiment handle_solution->handle_reaction clean_decontaminate 8. Decontaminate Equipment & Area handle_reaction->clean_decontaminate clean_doff 9. Doff PPE (See Protocol 2) clean_decontaminate->clean_doff clean_waste 10. Segregate & Label Hazardous Waste clean_doff->clean_waste clean_wash 11. Wash Hands Thoroughly clean_waste->clean_wash

Caption: High-level workflow for safely handling 7-Methyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 1: PPE Donning Procedure

The sequence of putting on PPE is critical to ensure complete coverage and prevent cross-contamination.

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a seal check on your N95 respirator or other required device.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, place a face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat.[8]

Protocol 2: PPE Doffing and Disposal Procedure

The removal of PPE is the point of highest risk for exposure. This sequence is designed to contain contaminants.

cluster_doffing Doffing Sequence start START: Contaminated Area doff_outer_gloves 1. Remove Outer Gloves (Turn inside out) start->doff_outer_gloves end_node END: Clean Area (Wash Hands) doff_apron 2. Remove Gown/Apron (Roll away from body) doff_outer_gloves->doff_apron doff_face_shield 3. Remove Face Shield (Handle by headband) doff_apron->doff_face_shield doff_goggles 4. Remove Goggles (Handle by straps) doff_face_shield->doff_goggles doff_inner_gloves 5. Remove Inner Gloves (Turn inside out) doff_goggles->doff_inner_gloves doff_respirator 6. Remove Respirator (Handle by straps) doff_inner_gloves->doff_respirator doff_respirator->end_node

Caption: Critical sequence for doffing contaminated PPE to prevent exposure.

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both in a hazardous waste container.

  • Gown/Apron: Unfasten the gown and peel it away from your body, turning it inside out as you roll it up. Dispose of it in the designated hazardous waste container.

  • Face Shield & Goggles: Remove by handling the headband or straps from the back of your head. Place in a designated area for decontamination or dispose of if single-use.

  • Inner Gloves: Remove using the same technique as for the outer gloves. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[10]

Emergency & Disposal Plans

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All materials that come into contact with 7-Methyl-3,4-dihydroquinolin-2(1H)-one must be considered hazardous waste.

  • Contaminated PPE: All used gloves, disposable gowns, and respirator cartridges must be placed in a clearly labeled hazardous waste bag or container.

  • Solid Waste: Excess solid compound and any contaminated items (e.g., weighing paper, pipette tips) should be collected in a dedicated, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain.[11]

  • Disposal Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[3][11][12] Consult your institution's EHS department for specific procedures.

References

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